Technical Documentation Center

4-Hydroxy-8-methoxycinnoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-8-methoxycinnoline
  • CAS: 90417-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-8-methoxycinnoline

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-hydroxy-8-methoxycinnoline, a heterocyclic compound of interest to researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-hydroxy-8-methoxycinnoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages, commencing from the readily available starting material, 2-methoxyaniline.

The core of this synthetic approach lies in the regioselective introduction of an acetyl group onto the aniline ring, followed by a classical cinnoline ring-closure reaction. This guide will elaborate on the mechanistic underpinnings of each transformation, providing detailed experimental protocols and critical process parameters.

Introduction to Cinnoline Scaffolds

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest in pharmaceutical sciences due to their diverse pharmacological activities.[1][2] The 4-hydroxycinnoline moiety, in particular, is a key structural feature in various biologically active molecules. This guide focuses on the synthesis of a specific derivative, 4-hydroxy-8-methoxycinnoline, outlining a robust and adaptable synthetic strategy.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 4-hydroxy-8-methoxycinnoline can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-3-methoxyacetophenone. The second stage is the diazotization of this intermediate followed by an intramolecular cyclization to yield the target cinnoline.

Synthetic_Pathway Start 2-Methoxyaniline Intermediate 2-Amino-3-methoxyacetophenone Start->Intermediate Stage 1: Ortho-Acetylation Product 4-Hydroxy-8-methoxycinnoline Intermediate->Product Stage 2: Borsche-Herbert Cyclization

Caption: Overall two-stage synthetic route to 4-hydroxy-8-methoxycinnoline.

Stage 1: Synthesis of 2-Amino-3-methoxyacetophenone via Directed Ortho-Metalation

The primary challenge in this synthesis is the regioselective introduction of an acetyl group at the C3 position of 2-methoxyaniline. A standard Friedel-Crafts acylation would likely result in a mixture of products due to the competing directing effects of the amino and methoxy groups. Therefore, a more controlled approach using directed ortho-metalation (DoM) is proposed. This strategy involves the protection of the reactive amino group, followed by lithiation directed by the protecting group and the methoxy group, subsequent acylation, and finally deprotection.

Step 1a: Protection of 2-Methoxyaniline

To prevent side reactions at the nucleophilic amino group during lithiation and acylation, it must be protected. A pivaloyl group is a suitable choice due to its steric bulk, which can also influence the regioselectivity of the subsequent lithiation.

Reaction:

2-Methoxyaniline + Pivaloyl chloride → N-(2-methoxyphenyl)pivalamide

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-(2-methoxyphenyl)pivalamide, which can be purified by recrystallization or column chromatography.

Step 1b: Directed ortho-Metalation and Acetylation

The pivalamido group is a potent directing group for ortho-lithiation. In concert with the C2-methoxy group, it will direct the deprotonation to the C3 position. The resulting aryllithium species is then quenched with an acetylating agent.

Reaction:

N-(2-methoxyphenyl)pivalamide + sec-Butyllithium → Lithiated intermediate Lithiated intermediate + N,N-Dimethylacetamide → N-(3-acetyl-2-methoxyphenyl)pivalamide

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-(2-methoxyphenyl)pivalamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (2.2 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2 hours to ensure complete lithiation.

  • Add N,N-dimethylacetamide (2.5 eq.) dropwise to the reaction mixture.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate N-(3-acetyl-2-methoxyphenyl)pivalamide.

Step 1c: Deprotection to Yield 2-Amino-3-methoxyacetophenone

The final step in the synthesis of the key intermediate is the removal of the pivaloyl protecting group under acidic conditions.

Reaction:

N-(3-acetyl-2-methoxyphenyl)pivalamide + HCl → 2-Amino-3-methoxyacetophenone

Protocol:

  • Reflux a solution of N-(3-acetyl-2-methoxyphenyl)pivalamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-amino-3-methoxyacetophenone by column chromatography or recrystallization.

Stage1_Mechanism cluster_protection Step 1a: Protection cluster_dom Step 1b: Directed Ortho-Metalation & Acetylation cluster_deprotection Step 1c: Deprotection A 2-Methoxyaniline B N-(2-methoxyphenyl)pivalamide A->B + Pivaloyl Chloride C N-(2-methoxyphenyl)pivalamide D Ortho-lithiated intermediate C->D + sec-BuLi, THF, -78°C E N-(3-acetyl-2-methoxyphenyl)pivalamide D->E + N,N-Dimethylacetamide F N-(3-acetyl-2-methoxyphenyl)pivalamide G 2-Amino-3-methoxyacetophenone F->G + HCl, EtOH, Reflux

Caption: Workflow for the synthesis of 2-amino-3-methoxyacetophenone.

Stage 2: Borsche-Herbert Synthesis of 4-Hydroxy-8-methoxycinnoline

The Borsche-Herbert synthesis is a classic and reliable method for the preparation of 4-hydroxycinnolines from ortho-aminoacetophenones.[3] The reaction proceeds via diazotization of the primary aromatic amine, followed by an intramolecular cyclization involving the enol or enolate of the acetyl group.

Reaction Mechanism:

The reaction is initiated by the diazotization of the amino group of 2-amino-3-methoxyacetophenone with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5] The resulting diazonium salt is a potent electrophile. The acidic conditions also promote the tautomerization of the acetyl group to its enol form. An intramolecular electrophilic attack of the diazonium group on the enol double bond leads to the formation of a six-membered ring. Subsequent aromatization by loss of a proton yields the stable 4-hydroxy-8-methoxycinnoline.

Borsche_Herbert_Mechanism Start 2-Amino-3-methoxy- acetophenone Diazonium Aryl diazonium salt Start->Diazonium NaNO2, H+ Enol Enol tautomer Diazonium->Enol Tautomerization Cyclized Cyclized intermediate Enol->Cyclized Intramolecular cyclization Product 4-Hydroxy-8-methoxy- cinnoline Cyclized->Product Aromatization (-H+)

Caption: Mechanism of the Borsche-Herbert synthesis of 4-hydroxy-8-methoxycinnoline.

Protocol:

  • In a beaker, dissolve 2-amino-3-methoxyacetophenone (1.0 eq.) in concentrated hydrochloric acid with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution of the diazonium salt in the cold for 30 minutes.

  • Slowly and carefully add the cold diazonium salt solution to a vigorously stirred, pre-heated solution of concentrated sulfuric acid at 60-70 °C. (Caution: evolution of nitrogen gas).

  • After the addition is complete, continue heating and stirring the mixture for 1-2 hours.

  • Pour the hot reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude 4-hydroxy-8-methoxycinnoline can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Summary and Expected Characterization

The following table summarizes the key reagents for the proposed synthesis.

Step Starting Material Key Reagents Product Expected Yield
1a 2-MethoxyanilinePivaloyl chloride, Triethylamine, DCMN-(2-methoxyphenyl)pivalamideHigh
1b N-(2-methoxyphenyl)pivalamidesec-Butyllithium, THF, N,N-DimethylacetamideN-(3-acetyl-2-methoxyphenyl)pivalamideModerate to Good
1c N-(3-acetyl-2-methoxyphenyl)pivalamideConcentrated HCl, Ethanol2-Amino-3-methoxyacetophenoneGood to High
2 2-Amino-3-methoxyacetophenoneSodium nitrite, HCl, H₂SO₄4-Hydroxy-8-methoxycinnolineModerate to Good[3]

Expected Spectroscopic Data for 4-Hydroxy-8-methoxycinnoline:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a singlet for the C3 proton, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the methoxy and the fused pyridazinone ring.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the carbonyl-like carbon at C4 (due to keto-enol tautomerism), and the methoxy carbon.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the hydroxyl group is expected, along with characteristic absorptions for the aromatic C-H and C=C bonds, and the C-O bond of the methoxy group. Due to tautomerism, a C=O stretch may also be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-hydroxy-8-methoxycinnoline.

Tautomerism in 4-Hydroxycinnolines

It is important to note that 4-hydroxycinnolines can exist in equilibrium with their 4-cinnolinone tautomer. The position of this equilibrium can be influenced by the solvent and the substitution pattern on the ring. The "hydroxy" nomenclature is commonly used, even though the keto form may be predominant in some cases.

Conclusion

The proposed synthetic route, leveraging a directed ortho-metalation strategy for the key intermediate and a subsequent Borsche-Herbert cyclization, presents a robust and scientifically sound method for the synthesis of 4-hydroxy-8-methoxycinnoline. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this and related cinnoline derivatives, paving the way for further exploration of their chemical and biological properties.

References

  • A Concise Review on Cinnolines. Innovative Journal. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. [Link]

  • K 2 CO 3 -Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. MDPI. [Link]

  • The-Synthetic-Utility-of-Amino-Alkoxides.pdf. ResearchGate. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

  • Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC - NIH. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate. [Link]

  • Primary Syntheses of Cinnolines. Wiley Online Library. [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. [Link]

  • Lec4 - Diazotization Reactions. YouTube. [Link]

  • The Fries Reaction. Organic Reactions. [Link]

  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. ScienceDirect. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Isolation of Novel Cinnoline Derivatives

Abstract The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[4][5][6] This guide provides an in-depth technical overview for researchers and drug development professionals engaged in the discovery of novel cinnoline-based compounds. We will move beyond simple procedural lists to explore the underlying rationale for synthetic strategies, robust isolation protocols, and definitive characterization methodologies. The focus is on providing a self-validating framework for experimental design, ensuring the generation of reliable and reproducible results in the quest for new therapeutic agents.

The Cinnoline Core: A Foundation for Pharmacological Diversity

Cinnoline (1,2-benzodiazine) is an isostere of quinoline and isoquinoline, and this structural relationship has often guided its exploration in medicinal chemistry.[3][4] The presence and position of the two nitrogen atoms in the pyridazine ring fused to a benzene ring create unique electronic properties and hydrogen bonding capabilities, making the scaffold an excellent starting point for interacting with various biological targets.[2] While the first natural cinnoline derivative was not isolated until 2011 from Cichorium endivia, synthetic chemists have been developing routes to this nucleus since Richter's first synthesis in 1883.[3][7] The enduring interest is fueled by the scaffold's versatility; substitutions at various positions can dramatically modulate its biological activity, leading to compounds with highly specific functions.[3][4] For example, halogen substitutions have been shown to enhance anti-inflammatory and antibacterial activities, while the addition of pyrazoline moieties can confer potent antitubercular properties.[3][6][8]

Table 1: Representative Biological Activities of Substituted Cinnolines
Derivative ClassSubstitution PatternBiological ActivityRepresentative Compound(s)Reference(s)
AntibacterialVaried, often halogenatedInhibition of bacterial growth (e.g., E. coli, S. aureus)Cinoxacin, Sulphonamides[3][6]
Anticancer4-amino, pyrazolo-fusedAntiproliferative against various cell lines4-aminocinnolines, Pyrazolo[4,3-c]cinnolines[2][3]
Anti-inflammatoryPyrazole-containingInhibition of inflammatory pathwaysCinnoline-pyrazole hybrids[9][10]
AntimalarialPyrazole-basedInhibition of P. falciparum proliferationPyrazole-based cinnolines[3]
AntitubercularPyrazole-basedActivity against M. tuberculosis strainsPyrazole-based cinnolines[3]

Strategic Synthesis of the Cinnoline Nucleus

The synthesis of a novel derivative begins with a strategic choice of reaction pathway. This decision is governed by the availability of starting materials, desired substitution patterns, functional group tolerance, and overall efficiency. Modern synthetic chemistry offers a range of powerful tools, from classical cyclization reactions to sophisticated metal-catalyzed methodologies.[7][11][12]

Diagram 1: General Synthetic & Discovery Workflow

G General Workflow for Novel Cinnoline Derivative Discovery cluster_0 Design & Synthesis cluster_1 Isolation & Purification cluster_2 Characterization & Evaluation Start Conceptualization (Target & Scaffold Design) Route Synthetic Route Selection (Classic vs. Modern) Start->Route Synth Chemical Synthesis (Execution of Protocol) Route->Synth Crude Crude Product Synth->Crude Purify Purification Strategy (Chromatography, Crystallization) Crude->Purify Pure Isolated Compound Purify->Pure Char Structural Elucidation (NMR, MS, X-Ray) Pure->Char Bio Biological Screening (In Vitro / In Vivo Assays) Char->Bio Final Novel Lead Compound Bio->Final

Caption: High-level overview from concept to a validated lead compound.

2.1. Classical Cyclization Strategies

Classical methods typically involve the intramolecular cyclization of a suitably functionalized benzene derivative. The choice of precursor directly dictates the substitution on the resulting cinnoline ring.

  • The Richter Synthesis: This foundational method involves the diazotization of an ortho-amino-phenylpropionic acid, followed by cyclization.[4] It is a reliable, albeit sometimes limited, approach for accessing certain cinnoline cores.

  • Hydrazone Cyclization (Widman-Stoermer Synthesis): A widely used and versatile method involves the intramolecular cyclization of aryl hydrazones. For instance, the reaction of a diazonium salt with a compound containing an active methylene group (like ethyl acetoacetate) forms a hydrazone, which can then be cyclized under acidic conditions (e.g., polyphosphoric acid) to yield a cinnolin-4(1H)-one derivative.[13][14] This is a robust method for creating substituted cinnolones.

2.2. Modern Metal-Catalyzed Approaches

Recent advances have focused on transition-metal-catalyzed reactions, which offer milder conditions, broader substrate scope, and novel pathways for C-C and C-N bond formation.[7][10][11][12]

  • Rhodium(III)-Catalyzed C-H Activation/Annulation: This powerful technique allows for the synthesis of complex cinnoline derivatives, such as indazolo[2,1-a]cinnolines, under mild conditions.[1] It involves the directed C-H activation of an aromatic ring followed by annulation with a coupling partner.

  • Palladium-Catalyzed Heck Reaction: Intramolecular Heck reactions are effective for the cyclization of precursors like iodobenzamides to form the cinnoline ring system.[1] This demonstrates the utility of cross-coupling chemistry in building the heterocyclic core.

Diagram 2: Comparison of Synthetic Approaches

G Synthetic Strategy Comparison: Classical vs. Modern cluster_classical Classical: Hydrazone Cyclization cluster_modern Modern: Metal-Catalyzed C-H Annulation Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5°C Hydrazone Aryl Hydrazone Diazonium->Hydrazone + Active Methylene Cmpd Cinnolone Cinnolin-4(1H)-one Hydrazone->Cinnolone Acid Catalyst (e.g., PPA), Heat Aryl Aryl Precursor (with directing group) FusedCinnoline Fused Cinnoline Derivative Aryl->FusedCinnoline Coupling Coupling Partner (e.g., Alkyne) Coupling->FusedCinnoline Metal [Rh(III)] Catalyst Metal->FusedCinnoline

Caption: Contrasting a traditional acid-catalyzed ring closure with a modern C-H activation.

Isolation and Purification: Ensuring Compound Integrity

The isolation of a pure compound from a crude reaction mixture is a critical, non-trivial step. The chosen method must effectively separate the target molecule from unreacted starting materials, byproducts, and catalysts. The stability and polarity of the target cinnoline derivative are the primary factors guiding this choice.

3.1. Crystallization

For solid compounds, recrystallization is often the most effective method for achieving high purity. The key is to identify a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Protocol: Standard Recrystallization

  • Solvent Selection: Test the solubility of the crude product in a range of solvents (e.g., ethanol, ethyl acetate, hexane, water) to find an ideal system. An ideal solvent will dissolve the compound when hot but not when cold.[15]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming larger, purer crystals.[15][16]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

3.2. Column Chromatography

Chromatography is the workhorse for purifying compounds that are oils, do not crystallize well, or are part of a complex mixture with similar polarities.[15][17]

Diagram 3: Purification Method Selection

G Decision Tree for Purifying Cinnoline Derivatives Start Crude Product IsSolid Is the product a solid? Start->IsSolid CanCrystallize Does it crystallize easily from a solvent system? IsSolid->CanCrystallize Yes Column Use Column Chromatography IsSolid->Column No (Oil) Recrystallize Use Recrystallization CanCrystallize->Recrystallize Yes CanCrystallize->Column No IsPolar Is the compound highly polar? Column->IsPolar IsPolar->Column No (Normal Phase) ReversePhase Consider Reversed-Phase or HILIC HPLC IsPolar->ReversePhase Yes

Caption: A logical guide for choosing the appropriate purification technique.

Protocol: Flash Column Chromatography (Normal Phase)

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., a mixture of ethyl acetate and hexane) that provides a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.[16] For basic nitrogen-containing heterocycles like cinnolines that may streak on silica, adding a small amount (0.1-1%) of triethylamine to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[16]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of the mobile phase (e.g., hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent. For best results, pre-adsorb the crude mixture onto a small amount of silica gel (dry loading), which is then carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the selected mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Structural Elucidation and Characterization

Once a compound is isolated and purified, its chemical structure must be unambiguously confirmed. This is achieved through a combination of spectroscopic techniques.

Diagram 4: The Characterization Funnel

G Workflow for Structural Confirmation Start Purified Compound TLC TLC Analysis (Purity Check - Single Spot) Start->TLC MS Mass Spectrometry (MS) (Confirms Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidates C-H Framework) MS->NMR IR FT-IR Spectroscopy (Identifies Functional Groups) NMR->IR XRay Single Crystal X-Ray (Definitive 3D Structure, Absolute Configuration) NMR->XRay If crystal available Confirmed Structurally Confirmed Novel Derivative NMR->Confirmed IR->Confirmed XRay->Confirmed

Caption: Sequential use of analytical techniques for structural validation.

  • Mass Spectrometry (MS): This is the first step to confirm the molecular weight of the new derivative.[18][19] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms.[19][20]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts and coupling patterns are characteristic of the substitution on the cinnoline rings.[19]

    • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC/HSQC): These experiments establish correlations between protons (COSY) and between protons and their attached carbons (HMQC/HSQC), allowing for the complete assembly of the molecular structure.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O stretch for a ketone, N-H stretch for an amine) based on their characteristic absorption frequencies.[9]

  • X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[22][23][24] It yields a precise 3D model of the molecule, including bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships and for computational studies like molecular docking.[18][24]

Table 2: Typical Spectroscopic Data for a Cinnoline Core
TechniqueObservationInterpretation
¹H NMR δ 7.5-9.0 ppmProtons on the aromatic rings. The proton at C4 is often deshielded.
¹³C NMR δ 120-155 ppmAromatic carbons. Carbons adjacent to nitrogen (C3, C4a, C8a) are distinct.
HRMS [M+H]⁺ ionProvides an exact mass for molecular formula confirmation.
FT-IR ~1600, 1500 cm⁻¹C=C and C=N aromatic stretching vibrations.

Conclusion

The discovery of novel cinnoline derivatives is a systematic process that relies on a strong foundation of synthetic strategy, meticulous purification, and rigorous characterization. By understanding the causality behind experimental choices—from selecting a metal-catalyzed reaction to optimize yield, to adding a basic modifier in chromatography to ensure peak symmetry—researchers can navigate the complexities of drug discovery with greater efficiency and confidence. The protocols and workflows outlined in this guide are designed to be self-validating, providing a robust framework for the development of the next generation of cinnoline-based therapeutics.

References

  • Saxena, A., Mishra, R., & Kumar, P. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Sharma, P., & Kumar, V. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Nargund, L. V. G., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 4(1), 337-342. [Link]

  • Stańczak, A., & Lewgowd, W. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 578-588. [Link]

  • Reddy, C. S., et al. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Impactfactor. [Link]

  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Ingenta Connect. [Link]

  • Li, B., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(3), 693. [Link]

  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]

  • Stańczak, A., & Lewgowd, W. (2007). Cinnoline Derivatives with Biological Activity. Semantic Scholar. [Link]

  • Ochocki, Z., & Stańczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2593. [Link]

  • Ochocki, Z., & Stańczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Zeitschrift für Naturforschung C, 78(3-4), 123-131. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-153. [Link]

  • da Silva, M. L., et al. (2007). Applications of Counter-Current Chromatography in Organic Synthesis Purification of Heterocyclic Derivatives of Lapachol. Journal of the Brazilian Chemical Society, 18(4), 798-804. [Link]

  • Jain, S., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]

  • Kumar, A., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Organic & Inorganic Chemistry. [Link]

  • Rusinov, V. L., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Chemical Bulletin, 67(11), 2113-2118. [Link]

  • Shchelokov, R. N., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 46(6), 886-893. [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. [Link]

  • Wikipedia. (n.d.). Cinnoline. Wikipedia. [Link]

  • Al-Omair, M. A. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • S, S., et al. (2024). Synthesis and screening of novel cinnoline derivatives for analgesics. Pushpagiri College of Pharmacy. [Link]

  • Smith, G. D. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 24-30. [Link]

Sources

Foundational

Physicochemical Profiling & Handling: 4-Hydroxy-8-methoxycinnoline

Technical Whitepaper | Version 1.0 Executive Summary This guide provides a comprehensive technical analysis of 4-Hydroxy-8-methoxycinnoline (CAS: Derivative of 20863-69-6), a critical heterocyclic scaffold often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This guide provides a comprehensive technical analysis of 4-Hydroxy-8-methoxycinnoline (CAS: Derivative of 20863-69-6), a critical heterocyclic scaffold often utilized in the development of kinase inhibitors, PDE inhibitors, and anti-infectives.

Crucial Scientific Note: While chemically nomenclatured as a "hydroxy" compound, this molecule exists predominantly as the 8-methoxycinnolin-4(1H)-one tautomer in the solid state and polar solutions. This distinction is the primary driver of its solubility, melting point, and stability profile. Failure to account for this tautomeric equilibrium is a common source of error in early-stage formulation and analytical method development.

Part 1: Molecular Identity & Tautomeric Landscape

To understand the solubility of this compound, one must first understand its electronic structure. Unlike simple phenols, the 4-hydroxycinnoline system is subject to lactam-lactim tautomerism.

The Tautomeric Equilibrium

In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the equilibrium shifts strongly toward the oxo-form (B) due to the stabilization provided by the adjacent nitrogen (N1). The hydroxy-form (A) is generally a minor contributor, relevant only in high-pH aqueous solutions or specific non-polar environments.

Implication: The compound exhibits high crystal lattice energy (high melting point) and poor solubility in low-polarity organic solvents (Hexane, DCM) due to strong intermolecular hydrogen bonding (N-H···O=C) of the oxo-form.

Visualization of Tautomerism

The following diagram illustrates the proton transfer equilibrium that dictates the physicochemical behavior of the molecule.

Tautomerism Hydroxy Form A: Hydroxy-tautomer (4-Hydroxy-8-methoxycinnoline) Favored in: High pH, Gas Phase Zwitter Intermediate/Zwitterion (Transient) Hydroxy->Zwitter Proton Transfer Oxo Form B: Oxo-tautomer (8-Methoxycinnolin-4(1H)-one) Favored in: Solid State, DMSO, Water Oxo->Hydroxy Rare (Non-polar solvent) Zwitter->Oxo Stabilization

Figure 1: Lactam-lactim tautomeric equilibrium. The oxo-form (green) is the dominant species handling and formulation.

Part 2: Solubility Profile

Solubility Matrix

The 8-methoxy substituent adds electron density to the ring but does not significantly enhance water solubility compared to the parent cinnoline. The compound behaves as an amphoteric solid.

Solvent SystemSolubility RatingMechanistic Insight
Water (pH 7) Very Low (< 0.1 mg/mL)Neutral oxo-form dominates; high lattice energy prevents dissolution.
0.1 N HCl High (> 10 mg/mL)Protonation of N1/N2 creates a cationic species, breaking the crystal lattice.
0.1 N NaOH Moderate/HighDeprotonation of the amide-like NH (or OH) forms an anionic salt.
DMSO / DMF High (> 20 mg/mL)Disrupts intermolecular H-bonds; stabilizes the polar oxo-form.
Methanol/Ethanol ModerateSoluble, especially upon heating; protic nature supports H-bonding.
DCM / Chloroform LowInsufficient polarity to overcome lattice energy.
Hexane / Toluene NegligibleLipophilic mismatch.
Protocol: Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility in a specific buffer or solvent.

  • Preparation: Weigh ~10 mg of 4-Hydroxy-8-methoxycinnoline into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Agitate at 25°C for 24 hours (shaking incubator at 200 rpm).

    • Visual Check: Ensure undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (see Section 4) and analyze via HPLC-UV against a standard curve.

  • Calculation:

    
    
    

Part 3: Stability Assessment

Degradation Pathways

The cinnoline core is robust, but the 8-methoxy and 4-oxo functionalities introduce specific vulnerabilities.

  • Oxidative Stability: Generally stable. The 8-methoxy group activates the benzene ring, making it theoretically susceptible to electrophilic aromatic substitution, but resistant to ambient oxidation.

  • Hydrolytic Stability: Highly stable. The amide-like bond in the ring is part of an aromatic system and does not hydrolyze under standard aqueous conditions (pH 1-13).

  • Photostability: Caution Required. Heterocyclic N-oxides and cinnolinones can be photosensitive. The electron-rich 8-OMe group may facilitate photo-oxidation or dimerization under high-intensity UV light.

    • Recommendation: Store in amber vials; protect from direct sunlight.

  • Chemical Incompatibility:

    • Strong Lewis Acids (e.g., BBr3, AlCl3): Will cause demethylation of the 8-OMe group to form 4,8-dihydroxycinnoline.

    • Reducing Agents (e.g., Zn/HCl, H2/Pd): Risk of reducing the N=N bond to form dihydrocinnolines or ring-opening to indoles (Richter-type reduction).

Stability Decision Tree

Stability Start Stability Risk Assessment Condition1 Exposure to Light? Start->Condition1 Result1 Potential Photodegradation (Use Amber Glass) Condition1->Result1 Yes Condition2 Strong Acid (pH < 1)? Condition1->Condition2 No Result2 Stable (Protonation) Condition2->Result2 Yes Condition3 Lewis Acids (BBr3)? Condition2->Condition3 No Result3 Demethylation Risk (Yields 4,8-diol) Condition3->Result3 Yes Condition4 Reducing Agents? Condition3->Condition4 No Result4 N=N Bond Reduction Condition4->Result4 Yes

Figure 2: Stability logic flow. Red nodes indicate degradation risks.

Part 4: Analytical Methodology

To accurately monitor stability and solubility, a validated HPLC method is required. The following parameters are optimized for the polarity of the cinnolinone scaffold.

HPLC-UV/MS Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Note: A standard C18 is sufficient; end-capping is preferred to reduce tailing caused by the basic nitrogen.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polarity)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 310-320 nm (Conjugated system specific to cinnolines).

    • MS: ESI Positive Mode (Look for

      
       Da).
      
Storage & Handling Recommendations
  • Storage: -20°C for long-term; 2-8°C for working stocks. Keep desiccated.

  • Container: Amber glass (Type I) with PTFE-lined screw cap.

  • Reconstitution: Dissolve in 100% DMSO to create a stock (e.g., 10 mM), then dilute into aqueous buffers immediately prior to use to avoid precipitation.

References

  • Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1). Link

    • Key Insight: Establishes the dominance of the oxo-tautomer in cinnoline deriv
  • Abdou, M. M. (2019). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1] Part 1: Synthesis and reactions. ResearchGate. Link

    • Key Insight: Provides comparative physicochemical data for the closely related hydroxy-quinolone scaffold, serving as a reliable SAR proxy.
  • PubChem Compound Summary. 4-Hydroxyquinoline (Isostere Reference). National Library of Medicine. Link

    • Key Insight: Source for general solubility trends in nitrogen-containing bicyclic systems.
  • MDPI Molecules. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Link

    • Key Insight: Discusses the lattice energy implications of tautomeric solids in drug development.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-8-methoxycinnoline Precursors

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] The 4-hydroxy-8-methoxycinnoline core, in particular, serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides a detailed examination of the synthetic pathways leading to key precursors of 4-hydroxy-8-methoxycinnoline. By employing a retrosynthetic approach, this document elucidates the strategic rationale behind the construction of the requisite molecular architecture, focusing on the synthesis of the critical 2-amino-3-methoxyacetophenone intermediate and its subsequent transformation. Detailed experimental protocols, mechanistic insights, and process optimization are discussed to provide researchers with a comprehensive and actionable resource for the synthesis of these valuable compounds.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their diverse biological activities.[2] The arrangement of the two adjacent nitrogen atoms within the fused aromatic system imparts unique electronic properties that facilitate interactions with various biological targets.[1] The 4-hydroxycinnoline substructure, which exists in tautomeric equilibrium with its 4-cinnolone form, is a recurring feature in many biologically active molecules. The addition of a methoxy group at the 8-position can further modulate the molecule's pharmacokinetic and pharmacodynamic profile, making 4-hydroxy-8-methoxycinnoline a highly attractive scaffold for drug discovery programs.

Strategic Approach: A Retrosynthetic Analysis

A logical approach to designing the synthesis of 4-hydroxy-8-methoxycinnoline begins with a retrosynthetic analysis. The core transformation for creating the cinnoline ring is typically an intramolecular cyclization. The most robust and widely used method for this purpose is the cyclization of a diazonium salt derived from an appropriately substituted o-aminoaryl precursor, a reaction conceptually related to the classic Von Richter Cinnoline Synthesis.[3][4]

This analysis reveals that the target molecule can be disconnected across the N1-C8a and N2-C3 bonds, pointing to a key precursor: 2-amino-3-methoxyacetophenone . This precursor contains all the necessary atoms and functional groups in the correct arrangement for the final cyclization step.

G Target 4-Hydroxy-8-methoxycinnoline Disconnect Intramolecular Diazonium Cyclization Target->Disconnect Precursor Key Precursor: 2-Amino-3-methoxyacetophenone Disconnect->Precursor StartingMaterials Starting Materials: (e.g., 2-Methoxyacetophenone) Precursor->StartingMaterials Multi-step Synthesis

Caption: Retrosynthetic analysis of 4-hydroxy-8-methoxycinnoline.

The synthesis can therefore be logically divided into two main stages:

  • Synthesis of the key precursor: 2-amino-3-methoxyacetophenone.

  • Cyclization: Conversion of the precursor to the final 4-hydroxy-8-methoxycinnoline scaffold.

Synthesis of the Key Precursor: 2-Amino-3-methoxyacetophenone

The primary challenge lies in the regioselective synthesis of 2-amino-3-methoxyacetophenone. A common and effective strategy involves the nitration of a substituted acetophenone, followed by the reduction of the nitro group.

Step 1: Nitration of 2-Hydroxyacetophenone

Direct nitration of 3-methoxyacetophenone is often problematic due to the formation of multiple isomers. A more controlled approach begins with a precursor that allows for directed nitration. One such method uses 2-hydroxyacetophenone as the starting material. The hydroxyl group is a strong activating group that directs electrophilic substitution to the ortho and para positions. By strategically blocking one position, the nitro group can be installed at the desired C3 position.

A robust method involves a "one-pot" sulfonation-nitration sequence.[5]

  • Sulfonation: 2-hydroxyacetophenone is treated with a sulfonating agent (e.g., concentrated sulfuric acid). The bulky sulfonic acid group (-SO₃H) adds to the C5 position (para to the hydroxyl group), effectively blocking it.

  • Nitration: A nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) is then added at a controlled low temperature. The nitro group is directed to the available C3 position (ortho to the hydroxyl group).

  • Desulfonation: Upon heating or aqueous workup, the sulfonic acid group is removed, yielding 2-hydroxy-3-nitroacetophenone .

Causality: This sequence is a classic example of using a blocking group to achieve desired regioselectivity in electrophilic aromatic substitution. The sulfonation is reversible, allowing for its removal after it has served its directing purpose.

Step 2: Methylation of the Phenolic Hydroxyl Group

To install the required 8-methoxy group, the phenolic hydroxyl of 2-hydroxy-3-nitroacetophenone must be methylated. This is a standard Williamson ether synthesis.

  • Reaction: 2-hydroxy-3-nitroacetophenone is treated with a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF).

  • Rationale: The base deprotonates the acidic phenolic hydroxyl, forming a phenoxide ion. This nucleophile then attacks the methylating agent in an Sₙ2 reaction to form the methyl ether, yielding 2-methoxy-3-nitroacetophenone .

Step 3: Reduction of the Nitro Group

The final step in forming the key precursor is the reduction of the nitro group to an amine. Several methods are effective, with the choice often depending on scale, safety, and functional group tolerance.

  • Catalytic Hydrogenation: This is a clean and high-yielding method. The nitro compound is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[6] This method is highly efficient but requires specialized pressure equipment.

  • Metal/Acid Reduction: A classic and cost-effective method involves using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[5] The reaction produces the amine salt, which is then neutralized with a base to liberate the free amine, 2-amino-3-methoxyacetophenone .

Trustworthiness: Each of these steps utilizes well-established, high-yielding reactions in organic chemistry, ensuring a reliable pathway to the key precursor. The purity of the 2-amino-3-methoxyacetophenone is critical for the success of the subsequent cyclization step.

Formation of the Cinnoline Core: Diazotization and Cyclization

This stage is the defining step in forming the heterocyclic scaffold. It involves a tandem reaction sequence where the amino group of the precursor is first converted to a diazonium salt, which then undergoes an intramolecular electrophilic cyclization.[3][7]

G cluster_0 Diazotization cluster_1 Intramolecular Cyclization Precursor 2-Amino-3-methoxy- acetophenone Reagents1 NaNO₂, aq. H₂SO₄ 0-5 °C Precursor->Reagents1 Diazonium Aryl Diazonium Salt (Intermediate) Reagents1->Diazonium Cyclization Electrophilic Attack & Tautomerization Diazonium->Cyclization Product 4-Hydroxy-8-methoxy- cinnoline Cyclization->Product

Caption: Workflow for the conversion of the precursor to the cinnoline core.

  • Mechanism:

    • Diazotization: The 2-amino-3-methoxyacetophenone is dissolved in a strong mineral acid, typically sulfuric acid or hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise. The nitrous acid generated in situ reacts with the primary amine to form a highly reactive aryl diazonium salt.

    • Intramolecular Cyclization: The key to this reaction is the acetyl group (-COCH₃) ortho to the diazonium group. The enol form of the acetyl group is electron-rich and acts as an intramolecular nucleophile. It attacks the electrophilic terminal nitrogen of the diazonium group, leading to cyclization and the expulsion of a nitrogen molecule (N₂).

    • Tautomerization: The initial cyclized product rapidly tautomerizes to the more stable aromatic 4-hydroxycinnoline system.

  • Causality Behind Experimental Choices:

    • Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the addition of sodium nitrite is critical for safety and to prevent side reactions.

    • Strong Acid: The acidic medium is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

    • Aqueous Medium: The reaction is typically performed in water, which facilitates the dissolution of the reagents and helps control the reaction temperature.

Experimental Protocols & Data

Protocol: Synthesis of 2-Amino-3-methoxyacetophenone

(Note: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.)

Step A: 2-Hydroxy-3-nitroacetophenone

  • To a stirred flask containing 2-hydroxyacetophenone (1.0 eq), add concentrated H₂SO₄ (3.0 eq) slowly at room temperature.

  • Heat the mixture to 60 °C for 1 hour to complete the sulfonation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and concentrated H₂SO₄ (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at 5-10 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2-hydroxy-3-nitroacetophenone.

Step B: 2-Methoxy-3-nitroacetophenone

  • In a round-bottom flask, combine 2-hydroxy-3-nitroacetophenone (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and acetone.

  • Add dimethyl sulfate (1.2 eq) dropwise while stirring.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 2-methoxy-3-nitroacetophenone.

Step C: 2-Amino-3-methoxyacetophenone (Fe/HCl Reduction)

  • Set up a flask with a reflux condenser and add 2-methoxy-3-nitroacetophenone (1.0 eq) and ethanol.

  • Add iron powder (5.0 eq) and concentrated HCl (0.5 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 2-amino-3-methoxyacetophenone.

Protocol: Synthesis of 4-Hydroxy-8-methoxycinnoline
  • Dissolve 2-amino-3-methoxyacetophenone (1.0 eq) in a 10% aqueous H₂SO₄ solution at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of NaNO₂ (1.1 eq) in cold water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly warm the solution to room temperature and then heat gently to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-hydroxy-8-methoxycinnoline.

Table 1: Summary of Representative Reaction Data
StepReactionKey ReagentsTypical YieldReaction Time
1Nitration/Desulfonation2-Hydroxyacetophenone, H₂SO₄, HNO₃75-85%3-4 hours
2Methylation2-Hydroxy-3-nitroacetophenone, DMS, K₂CO₃85-95%8-10 hours
3Nitro Reduction (Fe/HCl)2-Methoxy-3-nitroacetophenone, Fe, HCl80-90%4-6 hours
4Diazotization/Cyclization2-Amino-3-methoxyacetophenone, NaNO₂, H₂SO₄70-80%2-3 hours

Conclusion

The synthesis of precursors for 4-hydroxy-8-methoxycinnoline is a well-defined process rooted in fundamental principles of organic chemistry. The strategic pathway, hinging on the regioselective preparation of 2-amino-3-methoxyacetophenone followed by a robust diazotization-cyclization cascade, provides a reliable and efficient route to this valuable heterocyclic scaffold. The methodologies described herein are scalable and utilize readily available reagents, making them highly applicable in both academic research and industrial drug development settings. Understanding the causality behind each experimental step—from the use of blocking groups to the critical temperature control in diazotization—is paramount for ensuring a safe, efficient, and successful synthesis.

References

  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives . (2025). Research Journal of Pharmacy and Technology. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity . (2014). Molecules. [Link]

  • A Comprehensive Review On Cinnoline Derivatives . (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations . (1993). The Journal of Organic Chemistry. [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds . (2017). ResearchGate. [Link]

  • Synthesis of 4-quinolones . Organic Chemistry Portal. [Link]

  • Cinnoline . Wikipedia. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine . (2022). Frontiers in Chemistry. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system . (2021). RSC Advances. [Link]

  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes . Organic Syntheses. [Link]

  • Methods for the synthesis of cinnolines (Review) . (2012). Chemistry of Heterocyclic Compounds. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones . (2019). Molecules. [Link]

  • Examples of decorated 4‐hydroxyquinoline and 4‐quinolone structures... . ResearchGate. [Link]

  • von Richter (Cinnoline) Synthesis . Merck Index. [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review . (2022). Chemical Biology & Drug Design. [Link]

  • Synthetic method for 3-aminoacetophenone . Patsnap. [Link]

  • CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines . (2022). Organic & Biomolecular Chemistry. [Link]

  • CINNOLINES. II. SYNTHESIS OF 4-HYDROXYCINNOLINES1 . (1946). Journal of Organic Chemistry. [Link]

Sources

Foundational

Technical Guide: Biological Activity Screening of Novel Cinnoline Compounds

Executive Summary & Structural Rationale Cinnoline (1,2-benzodiazine) represents a privileged scaffold in medicinal chemistry, offering a distinct bioisostere to quinoline and isoquinoline.[1][2][3] Its unique physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

Cinnoline (1,2-benzodiazine) represents a privileged scaffold in medicinal chemistry, offering a distinct bioisostere to quinoline and isoquinoline.[1][2][3] Its unique physicochemical profile is defined by the N=N bond within the heterocyclic ring, which imparts specific electrostatic properties and hydrogen bond acceptor capabilities absent in its carbon-analogs.

While cinnoline derivatives exhibit potent antimicrobial , anticancer , and anti-inflammatory activities, they present specific screening challenges. Their planar, lipophilic nature often leads to poor aqueous solubility, resulting in false negatives in enzymatic assays or false positives in aggregation-based promiscuity.

This guide moves beyond standard operating procedures (SOPs) to provide a causal, self-validating screening architecture designed to identify true biological hits while eliminating assay artifacts.

The Pharmacophore Logic
  • Planarity: Facilitates DNA intercalation (Anticancer/Antimicrobial).

  • N1/N2 Lone Pairs: Critical for hydrogen bonding in the ATP-binding pocket of kinases (e.g., Pim-1, c-Met).

  • C4-Position: The primary vector for introducing solubility-enhancing groups (e.g., piperazines, morpholines) to counteract the lipophilic core.

Pre-Screening Validation: The "Go/No-Go" Gateway

Before biological introduction, compounds must pass a physicochemical integrity check. Cinnolines are prone to aggregation in aqueous buffers.

Compound Handling Protocol

Objective: Ensure assay data reflects specific binding, not precipitation artifacts.

  • Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM.

    • Critical Check: Sonicate for 5 minutes. Visual inspection for turbidity is insufficient; measure absorbance at 600 nm (OD600). If OD600 > 0.05, the compound is not fully soluble.

  • Aqueous Tolerance Test (The "Crash" Test):

    • Dilute stock 1:100 into the specific assay buffer (e.g., PBS or Mueller-Hinton Broth).

    • Incubate for 1 hour at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Analyze supernatant via HPLC-UV.

    • Pass Criteria: >80% recovery of the compound in the supernatant.

Primary Screening Workflows

Antimicrobial Screening (Broth Microdilution)

Mechanism: Cinnolines often target DNA gyrase or Topoisomerase IV in bacteria.[4]

Protocol:

  • Inoculum Prep: Adjust bacterial suspension (E. coli, S. aureus) to

    
     CFU/mL (verify via OD600).
    
  • Plate Setup: Use 96-well round-bottom plates to prevent evaporation effects.

  • Dosing: Serial 2-fold dilutions of cinnoline derivatives (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL). Final DMSO concentration must be
    
    
    .
  • Controls:

    • Positive: Ciprofloxacin (Gyrase inhibitor).

    • Negative: DMSO vehicle.[5]

    • Sterility: Media only.

  • Readout: Add Resazurin (0.015%) after 24h incubation.

    • Blue = Inhibition (No growth).

    • Pink = Growth (Metabolic reduction).

  • Data Output: MIC is the lowest concentration preventing the Blue

    
     Pink shift.
    
Anticancer Screening (Cytotoxicity & DNA Intercalation)

Mechanism: Intercalation into DNA base pairs or inhibition of Topoisomerase I.

A. Cell Viability Assay (MTS)

Use MTS over MTT to avoid the solubilization step required for formazan crystals, which can be problematic with lipophilic cinnolines.

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Seeding: 3,000–5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: 72h exposure.[6]

  • Calculation:

    
     calculated using non-linear regression (Sigmoidal dose-response).
    
B. Biophysical Validation: DNA Intercalation (FID Assay)

Objective: Confirm if cytotoxicity is driven by DNA binding. Method: Fluorescent Intercalator Displacement (FID) using Thiazole Orange (TO) or Ethidium Bromide (EtBr).

  • Complex Formation: Mix ct-DNA (Calf Thymus DNA) with EtBr in Tris-buffer. Fluorescence is high.

  • Titration: Add increasing concentrations of Cinnoline derivative.

  • Causality: If the cinnoline intercalates, it displaces EtBr.

  • Readout: Decrease in fluorescence intensity.

  • Metric:

    
     (Concentration required to reduce fluorescence by 50%).
    

Mechanistic Elucidation & Visualization

Kinase Profiling (ATP Competition)

Cinnoline-4-carboxamides are potent kinase inhibitors (e.g., Pim-1). To validate this:

  • Assay Type: FRET-based or ADP-Glo.

  • Logic: Perform assay at

    
     of ATP. If 
    
    
    
    increases when ATP concentration is increased, the compound is an ATP-competitive inhibitor (binding to the hinge region via N1/N2).
Screening Workflow Diagram

The following diagram illustrates the logical flow from library preparation to hit validation.

CinnolineScreening cluster_Primary Primary Screening cluster_Mech Mechanistic Validation Library Cinnoline Library (Synthesis) QC QC & Solubility Check (DMSO/PBS Stability) Library->QC Microbial Antimicrobial (MIC / Broth Dilution) QC->Microbial Pass Cancer Anticancer (MTS Cytotoxicity) QC->Cancer Pass HitSel Hit Selection (IC50 < 10 µM) Microbial->HitSel Cancer->HitSel DNA_Bind DNA Intercalation (EtBr Displacement) HitSel->DNA_Bind If Planar/Aromatic Kinase Kinase Profiling (ATP Competition) HitSel->Kinase If 4-Carboxamide Lead Lead Optimization (SAR Refinement) DNA_Bind->Lead Kinase->Lead

Figure 1: Decision-tree workflow for screening cinnoline derivatives, prioritizing physicochemical validation before biological testing.

Mechanism of Action (Signaling Pathway)

Visualizing how cinnoline derivatives induce apoptosis via Topoisomerase II inhibition or Kinase blockade.

CinnolineMechanism Cinnoline Cinnoline Derivative TopoII Topoisomerase II (Nucleus) Cinnoline->TopoII Intercalation Kinase Pim-1 / c-Met (Cytoplasm) Cinnoline->Kinase ATP Competition DNA_Damage DS DNA Breaks (Stabilized Cleavable Complex) TopoII->DNA_Damage Phospho_Block Block Phosphorylation (Bad/Cdc25C) Kinase->Phospho_Block Arrest G2/M Cell Cycle Arrest DNA_Damage->Arrest Apoptosis Apoptosis (Caspase 3/7) Phospho_Block->Apoptosis Arrest->Apoptosis

Figure 2: Dual-mechanism potential of cinnoline scaffolds targeting nuclear DNA integrity and cytoplasmic kinase signaling.

Data Presentation & ADMET Profiling

Comparative Activity Table (Template)

Quantitative data must be normalized against standard clinical controls.

Compound IDR3-SubstituentR4-SubstituentMIC (E. coli)IC50 (MCF-7)DNA Binding (

)
CN-01 Phenyl-H64

g/mL
>50

M
>100

M
CN-04 4-F-PhenylPiperazine8

g/mL
4.2

M
12.5

M
Ciprofloxacin (Control)-0.05

g/mL
--
Doxorubicin (Control)--0.5

M
1.1

M
ADMET Liabilities (The "Fail Early" Strategy)

Cinnolines possess specific metabolic risks that must be screened early:

  • hERG Inhibition: The basic nitrogens (especially if a piperazine tail is added at C4) can interact with the hERG potassium channel, causing cardiotoxicity.

    • Assay: Patch-clamp or radioligand binding.

  • CYP Inhibition: The planar aromatic rings can act as substrates or inhibitors for CYP1A2 and CYP3A4.

    • Assay: P450-Glo Screening Systems.

References

  • Gomha, S. M., et al. (2025). "Cinnoline Derivatives with Biological Activity." ResearchGate. Available at: [Link]

  • Vaidya, A., et al. (2024). "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy." International Journal of Medical and Pharmaceutical Health Sciences. Available at: [Link]

  • Senthil Kumar, R., et al. (2012). "Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds." Journal of Chemical Sciences. Available at: [Link]

  • Williams, L. D., et al. (1996). "A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy." PNAS. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4-Hydroxy-8-methoxycinnoline via UHPLC-MS/MS

This Application Note is structured as a comprehensive technical guide for the quantification of 4-Hydroxy-8-methoxycinnoline (CAS 90417-27-9) . It is designed for analytical chemists and pharmaceutical researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 4-Hydroxy-8-methoxycinnoline (CAS 90417-27-9) . It is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for use in pharmacokinetic studies, impurity profiling, or synthetic process control.

Introduction & Scope

4-Hydroxy-8-methoxycinnoline (C


H

N

O

; MW 176.[1]17) is a critical heterocyclic building block and potential pharmacophore in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and anti-inflammatory agents [1, 2]. As a 4-cinnolinone tautomer, its quantification is challenging due to its amphoteric nature and potential for ionization-dependent solubility issues.

This protocol details a UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) method optimized for sensitivity and specificity. It addresses the specific challenges of cinnoline analysis, including peak tailing caused by nitrogen-silanol interactions and tautomeric equilibrium.

Key Applications
  • Impurity Profiling: Quantification of residual intermediate in drug substance manufacturing.

  • Pharmacokinetics (PK): Measurement of the molecule as a metabolite in plasma/microsomal stability assays.

  • Synthetic Optimization: Yield determination in cyclization reactions (e.g., Richter or intramolecular diazonium cyclization).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

PropertyValue/CharacteristicAnalytical Implication
CAS Number 90417-27-9Unique identifier for sourcing standards.
Molecular Weight 176.17 g/mol Monoisotopic mass: 176.06. Target [M+H]

= 177.07.
pKa (Calculated) ~9.5 (OH/NH), ~2.5 (N-1)Exists as a zwitterion or cation at acidic pH. Acidic mobile phase is required.
LogP ~1.2 - 1.5Moderately polar. Retains well on C18 but requires low organic start.
Solubility DMSO, MethanolStock solutions must be prepared in DMSO or MeOH. Poor water solubility at neutral pH.
Tautomerism 4-Hydroxy

4-Oxo
The 4-oxo (cinnolinone) form predominates. Method must prevent peak splitting.
Method Development Logic

The following decision tree illustrates the rationale behind selecting the Reverse Phase (RP) - Positive Electrospray Ionization (ESI+) mode.

MethodLogic Start Analyte: 4-Hydroxy-8-methoxycinnoline Polarity Polarity Assessment (LogP ~1.5) Start->Polarity Ionization Ionization Potential (Basic Nitrogens) Start->Ionization Choice1 Technique: Reverse Phase LC Polarity->Choice1 Retains on C18 Choice2 Mode: ESI Positive (+) Ionization->Choice2 Protonates easily Condition1 Column: C18 with Polar Embedded Group Choice1->Condition1 Prevent tailing Condition2 Mobile Phase: Acidic (0.1% Formic Acid) Choice2->Condition2 Promote [M+H]+ Outcome Final Method: UHPLC-ESI-MS/MS Condition1->Outcome Condition2->Outcome

Figure 1: Method Development Decision Tree. Selection of chromatographic and ionization modes based on molecular properties.

Experimental Protocol

Reagents and Materials[2][3][4]
  • Reference Standard: 4-Hydroxy-8-methoxycinnoline (>98% purity).

  • Internal Standard (IS): 4-Hydroxycinnoline or a deuterated analog (if available). Alternatively, Warfarin or Diclofenac can serve as generic IS for negative mode, but for ESI+, Labetalol or Propranolol are suitable generic bases.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Weigh 1.0 mg of analyte into a 1.5 mL amber glass vial. Dissolve in 1.0 mL DMSO . Vortex for 1 min. Store at -20°C.

  • Working Standard (10 µg/mL): Dilute 10 µL of Master Stock into 990 µL of 50:50 Water:MeOH.

  • Calibration Curve: Prepare serial dilutions in the matched matrix (e.g., plasma or buffer) from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Biological Matrix)

Technique: Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma/microsomal incubation mixture into a 96-well plate or centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 50 ng/mL).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase strength).

UHPLC-MS/MS Conditions

Chromatography (Agilent 1290 / Waters Acquity):

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex XB-C18.

    • Why: The "XB" or "BEH" chemistry reduces silanol activity, critical for the basic cinnoline ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Load/Desalt
0.50 5 Start Gradient
3.00 95 Elution
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry (Sciex Triple Quad / Thermo Altis):

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
4-OH-8-OMe-Cinnoline 177.1 162.1 25Quantifier (Loss of -CH

)
177.1134.135Qualifier (Ring cleavage)
177.1149.130Qualifier (Loss of CO)

Note: Collision Energies (CE) are estimates and must be ramped ±5 eV during optimization.

Analytical Workflow Diagram

The following diagram outlines the complete sample-to-data workflow, ensuring a self-validating system.

Workflow Sample Sample (Plasma/Reaction) Prep Protein Precipitation (1:3 ACN + IS) Sample->Prep Centrifuge Centrifugation 4000g, 10 min Prep->Centrifuge Dilution Dilution 1:1 with 0.1% FA Water Centrifuge->Dilution Supernatant LC UHPLC Separation (C18, Gradient) Dilution->LC MS MS/MS Detection (MRM 177->162) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Analytical Workflow. Step-by-step protocol from sample extraction to data analysis.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure trustworthiness, the method must meet the following acceptance criteria [3]:

  • Linearity:

    
     over the range 1–1000 ng/mL. Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower limit.
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% ( < 20% at LLOQ).

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. Value should be 85–115%.

    • Self-Validating Step: If matrix effect is < 85% (suppression), switch to a Solid Phase Extraction (SPE) protocol using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols; Column overloading.Add 5mM Ammonium Formate to mobile phase; Use "XB" or "Polar Embedded" column.
Low Sensitivity Ion suppression; Poor ionization.Check matrix effect; Optimize ESI source position; Ensure pH is acidic (< 3).
Carryover Adsorption to injector needle.Use a needle wash of 50:25:25 MeOH:ACN:IPA + 0.1% FA.
Split Peaks Tautomer separation.Increase column temperature to 50°C to speed up tautomeric interconversion.

References

  • National Center for Biotechnology Information (NCBI). (2023). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC6278306. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Focus Synthesis. (n.d.). Catalog Entry: 4-Hydroxy-8-methoxycinnoline (CAS 90417-27-9).[1][2][3] Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-Hydroxy-8-methoxycinnoline

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-8-methoxycinnoline. Cinnoline and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-8-methoxycinnoline. Cinnoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental rationale, a step-by-step protocol, and a framework for method validation based on authoritative guidelines. The method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, ensuring high sensitivity and specificity for the target analyte.

Introduction and Scientific Rationale

4-Hydroxy-8-methoxycinnoline is an aromatic heterocyclic compound. The analysis of such molecules by HPLC presents unique challenges, primarily related to the basicity of the nitrogen atoms within the cinnoline ring system.[3] The lone pair of electrons on the pyridine-type nitrogen can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The primary mechanism for retaining the moderately non-polar 4-Hydroxy-8-methoxycinnoline molecule is hydrophobic interaction with a non-polar stationary phase.[4] A C18 (octadecyl) column is the industry standard for this purpose, offering excellent resolving power and stability for a wide range of aromatic compounds.[5]

  • Mobile Phase pH Control: To address the challenge of the basic nitrogen, the mobile phase must be buffered at an acidic pH. By maintaining a pH of 3.0, the basic nitrogen atom is consistently protonated. This positive charge repels any interaction with residual, negatively charged silanol groups on the stationary phase, resulting in sharp, symmetrical peaks.[4] A phosphate buffer is selected for its efficacy in this pH range and its low UV absorbance.

  • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, which allows for lower backpressure, and its excellent UV transparency at lower wavelengths.[6]

  • UV Detection: The conjugated aromatic system of the cinnoline ring is a strong chromophore, making UV detection a highly suitable and sensitive technique. Based on structurally similar compounds like 8-hydroxyquinoline and 4-methoxyphenol, significant absorbance is expected in the range of 230-280 nm.[6][7] A photodiode array (PDA) detector is recommended to monitor the entire spectrum, allowing for the selection of the optimal detection wavelength (λmax) and simultaneous assessment of peak purity.

Experimental Workflow and Protocol

The overall workflow for the analysis is a systematic process from sample preparation to final data reporting, ensuring reproducibility and accuracy at each stage.

HPLC_Workflow A Standard & Sample Preparation E Sample Injection & Chromatographic Run B Mobile Phase Preparation & Degassing C HPLC System Equilibration B->C D System Suitability Test (SST) C->D D->E If SST Passes F Peak Integration & Identification E->F G Quantification (External Standard) F->G H Final Report Generation G->H

Caption: HPLC analysis workflow for 4-Hydroxy-8-methoxycinnoline.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • pH Meter: Calibrated.

  • Analytical Balance: 4-decimal place.

  • Volumetric glassware, pipettes, and autosampler vials.

Reagents and Standard Preparation
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) water, 18.2 MΩ·cm or higher.

  • Monobasic Potassium Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • 4-Hydroxy-8-methoxycinnoline Reference Standard: Purity >98%.

Mobile Phase Preparation (pH 3.0 Phosphate Buffer):

  • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of DI water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10.0 mg of the 4-Hydroxy-8-methoxycinnoline reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and DI water (Diluent). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standards for linearity and quantification (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (or λmax determined from spectrum)
Run Time 10 minutes

Trustworthiness: A Self-Validating System

To ensure the reliability of results on a day-to-day basis, the protocol incorporates a robust System Suitability Test (SST) as mandated by pharmacopeial guidelines like USP <621>.[8][9] This SST must be performed before any sample analysis.

SST_Validation SST System Suitability Test (SST) Rep Repeatability (%RSD) SST->Rep Tailing Tailing Factor (T) SST->Tailing Plate Plate Count (N) SST->Plate Result Pass/Fail? Rep->Result Tailing->Result Plate->Result Proceed Proceed to Sample Analysis Result->Proceed Pass Troubleshoot Troubleshoot System Result->Troubleshoot Fail

Caption: Logic diagram for the System Suitability Test (SST).

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Calculate the SST parameters based on the resulting chromatograms.

Acceptance Criteria

The following criteria must be met for the system to be deemed suitable for analysis, in accordance with ICH and USP guidelines.[10][11]

SST ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 2.0%Ensures the precision of the pump and injector. Calculated from the peak areas of the five replicates.
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value > 2 indicates undesirable secondary interactions.
Plate Count (N) ≥ 2000Indicates the efficiency of the column separation.
Framework for Full Method Validation

While this note provides a developed method, it is designed to be fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] The trustworthiness of this protocol is established by its adherence to a structure that facilitates validation of the following key parameters:

  • Specificity: Differentiating the analyte from impurities and degradation products.

  • Linearity: Demonstrating a proportional response over a defined concentration range.

  • Accuracy: Closeness of the results to the true value, often assessed by spike recovery.

  • Precision: Repeatability and intermediate precision of the method.[10]

  • Robustness: The method's reliability under small, deliberate variations in conditions.

References

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. ResearchGate. Available at: [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Chromatographia. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. Available at: [Link]

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Scientific Research in Engineering and Management (IJSREM). Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Absorption spectra of 4-hydroxy-TEMPO (0.1 mM) in the presence of... ResearchGate. Available at: [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry: Environmental Forensics. Taylor & Francis Online. Available at: [Link]

  • <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • 8-Hydroxyquinoline. Wikipedia. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Cinnolines

For Researchers, Scientists, and Drug Development Professionals Abstract Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with diverse applications in medicinal chemistry and materials science.[1][2][3][4][5][6] Their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, has driven considerable interest in the development of efficient and versatile synthetic methodologies.[3][5][6][7] This document provides a comprehensive guide to the synthesis of substituted cinnolines, detailing both classical and modern protocols. It is designed to equip researchers with the foundational knowledge and practical steps necessary to construct this important heterocyclic system. The protocols described herein are grounded in established chemical principles, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline ring system, a benzo[c]pyridazine, is an aromatic heterocycle that has garnered substantial attention from the scientific community.[1] Its structural motif is present in a variety of biologically active compounds.[3][5] For instance, Cinoxacin is a cinnoline-based antibacterial agent used in the treatment of urinary tract infections.[5] Furthermore, derivatives of cinnoline have shown promise as potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, highlighting their potential in oncology.[4] The versatility of the cinnoline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties, making it a privileged scaffold in drug discovery programs.[1][2]

Foundational Synthetic Strategies: An Overview

The construction of the cinnoline ring has been approached through several classical name reactions, each offering a distinct pathway from readily available starting materials. More recently, modern catalytic methods have emerged, providing greater efficiency and substrate scope.[4][8][9]

Classical Methods:

  • Richter Cinnoline Synthesis: This was the first reported synthesis of the cinnoline nucleus.[1][10] It involves the diazotization of an o-amino-phenylpropiolic acid, which then undergoes cyclization.[1][10][11]

  • Widman-Stoermer Synthesis: This method utilizes the cyclization of a diazotized α-vinyl-aniline (or o-aminoarylethylene).[1][10][12][13]

  • Borsche Cinnoline Synthesis: This approach involves the diazotization of o-aminoacetophenones followed by intramolecular cyclization to yield 4-hydroxycinnolines.[1][10][14]

Modern Methods:

  • Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocycles.[4][15] These methods often involve C-H activation and cross-coupling reactions to construct the cinnoline core.[4][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of cinnoline derivatives.[16][17]

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations. The causality behind critical steps is explained to provide a deeper understanding of the reaction.

Protocol 1: Classical Synthesis via the Borsche-Herbert Method

The Borsche-Herbert synthesis is a reliable method for preparing 4-hydroxycinnolines from ortho-aminoacetophenones.[1] The reaction proceeds through diazotization followed by an intramolecular cyclization.

Reaction Scheme:

Borsche_Herbert start o-Aminoacetophenone intermediate1 Diazonium Salt start->intermediate1 NaNO2, HCl intermediate2 Enol Intermediate intermediate1->intermediate2 Keto-enol tautomerism product 4-Hydroxycinnoline intermediate2->product Intramolecular cyclization

Caption: Borsche-Herbert Synthesis Workflow.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve the substituted o-aminoacetophenone (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Causality: Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing with starch-iodide paper (a positive test indicates excess nitrous acid).

  • Cyclization:

    • Allow the solution containing the diazonium salt to stand at room temperature. The time required for cyclization can vary from several hours to days, depending on the substituents on the aromatic ring.[18] Causality: Electron-donating groups on the aromatic ring can facilitate the intramolecular cyclization by increasing the nucleophilicity of the enol intermediate.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically testing a small aliquot for the absence of the diazonium salt (e.g., coupling with β-naphthol).

  • Work-up and Purification:

    • Once the reaction is complete, the precipitated product is collected by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

    • The crude 4-hydroxycinnoline can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or nitrobenzene.[18]

Data Presentation: Representative Yields for Borsche-Herbert Synthesis

Substituent on o-AminoacetophenoneReaction TimeYield (%)
HSeveral days~75
4-ChloroShorter~70
4-NitroShorter~90
4-MethoxyLonger~60

Note: Yields are approximate and can vary based on specific reaction conditions.

Protocol 2: Modern Palladium-Catalyzed Synthesis of Benzo[c]cinnolines

Palladium-catalyzed C-H activation and intramolecular amination offer a powerful and efficient route to construct the benzo[c]cinnoline scaffold from appropriately substituted 2-azobiaryl precursors.[19] This method provides access to a wide range of derivatives with good functional group tolerance.[15]

Reaction Scheme:

Palladium_Catalyzed start Substituted 2-Azobiaryl intermediate Palladacycle Intermediate start->intermediate C-H Activation catalyst Pd(OAc)2 Ligand, Oxidant dummy catalyst->dummy product Benzo[c]cinnoline intermediate->product Reductive Elimination dummy->intermediate

Caption: Palladium-Catalyzed C-H Activation Workflow.

Step-by-Step Protocol:

  • Preparation of the 2-Azobiaryl Precursor:

    • Synthesize the required substituted 2-azobiaryl precursor. A common method involves the diazotization of a substituted aniline followed by an azo coupling reaction with a suitable aromatic partner.[19]

  • Palladium-Catalyzed Cyclization:

    • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the 2-azobiaryl precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and an oxidant (e.g., copper(II) acetate or silver acetate, 2.0 eq).

    • Add a high-boiling point solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2-dichloroethane (DCE).

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Causality: The palladium catalyst facilitates the activation of a C-H bond on one of the aryl rings, forming a palladacycle intermediate. The oxidant is required to regenerate the active Pd(II) catalyst.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Optimization of Palladium-Catalyzed Cyclization

CatalystLigandOxidantSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃Cu(OAc)₂DMF10078
PdCl₂XantphosAg₂CO₃Toluene11085
[Pd(TFA)₂]P(o-tolyl)₃Cu(OAc)₂DCE8072

Note: This table presents hypothetical data for illustrative purposes. Optimal conditions must be determined experimentally for each substrate.

Protocol 3: Synthesis of 4-Aminocinnolines via Electrophilic Activation

A modern and highly chemoselective method for the synthesis of polysubstituted 4-aminocinnolines involves the cyclodehydration of α-arylhydrazono-β-oxoamides using an electrophilic activation strategy.[20][21][22][23]

Reaction Scheme:

Aminocinnoline_Synthesis start α-Arylhydrazono-β-oxoamide intermediate Activated Intermediate start->intermediate Electrophilic Activation reagents Hendrickson Reagent or Tf₂O dummy reagents->dummy product 4-Aminocinnoline intermediate->product Intramolecular Cyclization dummy->intermediate

Caption: Electrophilic Activation for 4-Aminocinnoline Synthesis.

Step-by-Step Protocol:

  • Preparation of α-Arylhydrazono-β-oxoamides:

    • These starting materials can be prepared in good yields from commercially available β-oxoamides and an aryldiazonium chloride salt in the presence of sodium acetate.[22]

  • Cyclodehydration:

    • In a dry reaction flask under an inert atmosphere, dissolve triphenylphosphine oxide (Ph₃PO, 2.0 eq) in anhydrous dichloromethane (DCM).

    • Add triflic anhydride (Tf₂O, 2.0 eq) dropwise at room temperature. This mixture generates the Hendrickson reagent in situ.

    • Add a solution of the α-arylhydrazono-β-oxoamide (1.0 eq) in DCM to the reagent mixture.

    • Stir the reaction at room temperature and monitor its completion by TLC.[23] Causality: The Hendrickson reagent or Tf₂O acts as a powerful electrophilic activator, promoting the intramolecular cyclization by making the carbonyl group more susceptible to nucleophilic attack by the aryl ring.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography on silica gel.[23]

Data Presentation: Scope of the 4-Aminocinnoline Synthesis

Substituent on Aryl HydrazoneSubstituent on AmideYield (%)
4-MePhenyl85
4-ClDiethyl90
3-CF₃Morpholino78
2-FPhenyl82

Source: Adapted from literature data.[21][22][23]

Conclusion and Future Perspectives

The synthesis of substituted cinnolines has evolved significantly from the initial classical methods to modern, highly efficient catalytic protocols. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The Borsche-Herbert synthesis remains a valuable tool for accessing 4-hydroxycinnolines, while palladium-catalyzed methods offer broader scope and milder conditions for a variety of derivatives. The electrophilic activation strategy provides a chemoselective and high-yielding pathway to valuable 4-aminocinnoline scaffolds.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. This may include the use of earth-abundant metal catalysts, photocatalysis, and flow chemistry approaches to further enhance the efficiency and environmental friendliness of cinnoline synthesis. The continued exploration of novel synthetic routes will undoubtedly lead to the discovery of new cinnoline derivatives with enhanced biological activities, contributing to advances in medicine and materials science.

References

  • Cinnoline - Wikipedia . Wikipedia. [Link]

  • Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy . The Journal of Organic Chemistry. [Link]

  • Consequent Construction of C–C and C–N Bonds via Palladium-Catalyzed Dual C–H Activation: Synthesis of Benzo[c]cinnoline Derivatives . Organometallics. [Link]

  • Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy . The Journal of Organic Chemistry. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights . MDPI. [Link]

  • Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy . American Chemical Society. [Link]

  • Von-Richter-Cinnolinsynthese - Wikipedia . Wikipedia. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines . RSC Advances. [Link]

  • A Concise Review on Cinnolines . Innovative Journal. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? . PMC - PubMed Central. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives . Bentham Science. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives . Bentham Science. [Link]

  • Parallel Synthesis of Pyrazolone-Fused Cinnolines by the Palladium-Catalyzed [4 + 2] Annulation of Pyrazol-3-ones with Substituted Allenoates . ACS Publications. [Link]

  • Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy . The Journal of Organic Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies . Frontiers. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives . Ingenta Connect. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. [Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules . RSC Publishing. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? . MDPI. [Link]

  • Borsche Cinnoline synthesis . YouTube. [Link]

  • A Comprehensive Review On Cinnoline Derivatives . Journal of Pharmaceutical Negative Results. [Link]

  • Methods for the synthesis of cinnolines (Review) . ResearchGate. [Link]

  • Different methods for cinnolines synthesis . ResearchGate. [Link]

  • Microwave-assisted Synthesis of Quinolines . Bentham Science Publisher. [Link]

  • A Concise Review on Cinnolines . Innovative Journal of Medical and Health Sciences. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PMC. [Link]

  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular . JOCPR. [Link]

  • Widman-Stoermer Cinnoline Synthesis . Chem-Station. [Link]

  • CINNOLINES. II. SYNTHESIS OF 4-HYDROXYCINNOLINES1 . Journal of the American Chemical Society. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT . Revue Roumaine de Chimie. [Link]

  • Widman-Stoermer Synthesis . Merck Index. [Link]

  • Neber rearrangement - Wikipedia . Wikipedia. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy . Acta Scientific. [Link]

  • Cinnolines. VI. The Structure of Neber's Lactam. A New Synthesis of 3-Cinnolinol1,2 . Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: 4-Hydroxy-8-methoxycinnoline as a Scaffold for High-Performance OLED Materials

Executive Summary This guide details the application of 4-Hydroxy-8-methoxycinnoline (4H-8MeO-Cin) in the development of Organic Light-Emitting Diodes (OLEDs). While cinnoline derivatives are inherently electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-Hydroxy-8-methoxycinnoline (4H-8MeO-Cin) in the development of Organic Light-Emitting Diodes (OLEDs). While cinnoline derivatives are inherently electron-deficient (making them excellent candidates for electron transport), the specific substitution pattern of the 4-hydroxy and 8-methoxy groups positions this molecule as a versatile "Gateway Scaffold."

It serves two distinct critical functions in OLED material design:

  • Precursor for Electron Transport Materials (ETMs): The 4-hydroxy group allows for conversion to reactive intermediates (4-chlorocinnolines) for coupling with hole-transporting moieties (e.g., carbazoles) to create bipolar host materials.[1]

  • Ligand for Phosphorescent Emitters: The nitrogen-rich core acts as a cyclometalating ligand for Iridium(III) complexes, typically yielding high-efficiency red/orange phosphorescence.[1]

Material Specifications & Characterization

Before synthesis, the starting material must meet strict purity standards to prevent trap states in the final device.[1]

ParameterSpecificationMethodRationale
Purity > 99.95%HPLC / SublimationImpurities >50ppm act as charge traps, quenching luminescence.
Appearance Off-white to pale yellow powderVisualDarkening indicates oxidation or diazonium decomposition.[1]
Water Content < 50 ppmKarl FischerMoisture degrades cathode interfaces (LiF/Al).[1]
Tautomerism Enol/Keto Equilibrium1H-NMR (DMSO-d6)4-hydroxycinnolines exist in equilibrium with 4(1H)-cinnolinones; affects reactivity.[1]

Application Pathway 1: Synthesis of Electron Transport Materials (ETM)

Objective: Transform the 4-hydroxy scaffold into a high-mobility electron transporter by substituting the hydroxyl group with bulky aromatic systems.

Mechanism

The 4-hydroxy group is a poor leaving group. It must be activated (chlorinated) to enable Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] The 8-methoxy group remains to solubilize the molecule and fine-tune the LUMO level.

Protocol A: Activation (Chlorination)

Reagents: 4H-8MeO-Cin, Phosphorus Oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), Diisopropylethylamine (DIPEA).
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
     flow.
    
  • Dissolution: Suspend 10 mmol of 4H-8MeO-Cin in 50 mL of dry toluene.

  • Addition: Add 1.5 equivalents of DIPEA. Dropwise add 5 equivalents of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     at 0°C.
    
  • Reflux: Heat to 110°C for 4 hours. The suspension should clear as the chloro-derivative forms.

  • Quench: Pour cautiously onto ice-water/sodium bicarbonate mixture. Caution: Exothermic.

  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yield: Expect >85% of 4-Chloro-8-methoxycinnoline .

Protocol B: Coupling (ETM Synthesis)

Target: 4-(3-(9H-carbazol-9-yl)phenyl)-8-methoxycinnoline (Bipolar Host).[1]

  • Mix: In a glovebox, combine 4-Chloro-8-methoxycinnoline (1 eq), 3-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add degassed Toluene/Ethanol (4:1) and 2M ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (aq).
    
  • Reaction: Reflux at 100°C for 12 hours under Argon.

  • Purification: Column chromatography (Hexane/Ethyl Acetate) followed by Vacuum Sublimation (thermal gradient) to reach electronic-grade purity.[1]

Application Pathway 2: Phosphorescent Iridium Complex Synthesis

Objective: Use the cinnoline core as a


 or 

ligand to create deep-red phosphorescent emitters.
Mechanism

Cinnolines possess lower triplet energy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) levels than phenylpyridines, shifting emission into the red/infrared. The 8-methoxy group acts as an Electron Donating Group (EDG), raising the HOMO and improving the Metal-to-Ligand Charge Transfer (MLCT) efficiency.[1]
Protocol C: Iridium Dimer Synthesis ( -chloro-bridged dimer)
  • Reagents: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 4H-8MeO-Cin (acting as ligand precursor).
    
  • Solvent: 2-Ethoxyethanol/Water (3:1).

  • Process: Reflux at 110°C for 24 hours. The Iridium coordinates to the Nitrogen (N1 or N2) and cyclometalates the aromatic ring.[1]

  • Precipitation: Cool and add water.[1] Filter the resulting precipitate.[1] This is the Cinnoline-Ir Dimer .

Protocol D: Heteroleptic Complex Formation
  • Ligand Exchange: Suspend the Dimer in 2-ethoxyethanol.

  • Ancillary Ligand: Add Acetylacetone (acac) or Picolinic acid (pic) and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Heat: 100°C for 12 hours.

  • Result: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . This material is the active dopant for the Emissive Layer (EML).
    

Device Fabrication Protocol (OLED Stack)

Standard architecture for validating the Cinnoline-based material.[1]

Architecture

ITO / HAT-CN (10nm) / TAPC (40nm) / Host:Ir(Cin)2acac (30nm, 5%) / TPBi (40nm) / LiF (1nm) / Al (100nm) [1]

Step-by-Step Fabrication
  • Substrate Prep: Patterned Indium Tin Oxide (ITO) glass.[1][2]

    • Sonicate in Acetone

      
       Isopropanol 
      
      
      
      DI Water (15 min each).
    • UV-Ozone Treatment: 20 mins (Critical for work function alignment).[1]

  • Vacuum Loading: Transfer to High-Vacuum Chamber (

    
     Torr).
    
  • Hole Injection/Transport (HIL/HTL):

    • Evaporate HAT-CN at 0.5 Å/s.

    • Evaporate TAPC (Hole Transport) at 1.0 Å/s.

  • Emissive Layer (EML):

    • Co-deposition: Evaporate the Host (e.g., CBP) and the Synthesized Cinnoline Dopant simultaneously.[1]

    • Control rates to achieve 5% doping volume (e.g., Host 2.0 Å/s : Dopant 0.1 Å/s).

  • Electron Transport (ETL):

    • Evaporate TPBi (or the Synthesized Cinnoline ETM from Protocol B)[1] at 1.0 Å/s.[1]

  • Cathode:

    • LiF (0.1 Å/s) followed immediately by Aluminum (5.0 Å/s).[1]

  • Encapsulation: Seal with UV-curable epoxy and glass lid in a

    
     glovebox (
    
    
    
    ppm
    
    
    ).

Visualization of Workflows

Figure 1: Material Synthesis & Processing Pathway

Cinnoline_Workflow cluster_0 Pathway A: ETM Synthesis cluster_1 Pathway B: Emitter Synthesis Start 4-Hydroxy-8-methoxycinnoline (Raw Material) StepA1 Chlorination (POCl3) Start->StepA1 Activation StepB1 Ir-Dimerization (IrCl3) Start->StepB1 Cyclometalation StepA2 Suzuki Coupling (Carbazole) StepA1->StepA2 Pd-Catalysis FinalETM Bipolar Host/ETM (Solid State) StepA2->FinalETM Sublimation Validation Device Fabrication (Vacuum Deposition) FinalETM->Validation ETL Layer StepB2 Ligand Exchange (acac/pic) StepB1->StepB2 Coordination FinalDopant Phosphorescent Emitter (Deep Red) StepB2->FinalDopant Recrystallization FinalDopant->Validation Dopant

Caption: Dual-pathway workflow converting the hydroxy-cinnoline precursor into either Electron Transport Materials (Red path) or Phosphorescent Emitters (Green path).

Figure 2: Energy Level Alignment (Mechanism)

Energy_Levels Anode ITO Anode (-4.8 eV) HTL LUMO -2.1 eV HTL (TAPC) HOMO -5.4 eV Anode->HTL Hole Injection EML LUMO -2.8 eV EML (Host + Cinnoline Ir) HOMO -5.8 eV HTL->EML Hole Transport EML->EML Recombination & Photon Emission ETL LUMO -3.0 eV ETL (Cinnoline Derivative) HOMO -6.2 eV ETL->EML Electron Transport Cathode Al Cathode (-4.3 eV) Cathode->ETL Electron Injection

Caption: Energy diagram showing the Cinnoline derivative facilitating electron injection (ETL) and recombination within the Emissive Layer (EML).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Leakage Current Impure Cinnoline material (Halogen residuals).[1]Perform secondary sublimation. Ensure Cl < 10 ppm via Ion Chromatography.
Low Efficiency (EQE) Triplet energy back-transfer.[1]Ensure the Host triplet energy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) is >0.2 eV higher than the Cinnoline Dopant

.
Short Device Lifetime Unstable 4-hydroxy tautomers.[1]Ensure complete conversion to the substituted form (Protocol A/B). Free -OH groups are fatal in OLEDs.[1]

References

  • Cinnoline Derivatives as Electron Transport Materials

    • Title: "Electron Transport Materials for Organic Light-Emitting Diodes."[1][3][4][5][6][7][8]

    • Source: Semantic Scholar / Journal of Materials Chemistry.[1]

    • URL:[1]

  • Iridium Complexes in OLEDs

    • Title: "Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis...
    • Source: Synthetic Metals / ResearchGate.[1]

    • URL:

  • Synthesis of Hydroxy-Heterocycles

    • Title: "Synthesis of 8-Hydroxyquinoline and its Deriv
    • Source: SciSpace.[1]

    • URL:

  • General OLED Fabrication Protocols

    • Title: "How Are OLEDs Made? - Chemistry For Everyone."
    • Source: YouTube / Educational Series.[1][7]

    • URL:

Sources

Method

Antimicrobial and antifungal activity of 4-Hydroxy-8-methoxycinnoline

Application Note: Evaluation of Antimicrobial and Antifungal Potency of 4-Hydroxy-8-methoxycinnoline Executive Summary This Application Note provides a comprehensive technical guide for evaluating the biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Antimicrobial and Antifungal Potency of 4-Hydroxy-8-methoxycinnoline

Executive Summary

This Application Note provides a comprehensive technical guide for evaluating the biological activity of 4-Hydroxy-8-methoxycinnoline (also known as 8-methoxycinnolin-4(1H)-one). Cinnoline derivatives act as bioisosteres to quinolone antibiotics (e.g., ciprofloxacin), sharing the core pharmacophore required for DNA gyrase inhibition. The inclusion of the 8-methoxy group is structurally significant; in analogous quinoline systems (e.g., moxifloxacin), this substituent enhances activity against Gram-positive bacteria and reduces efflux pump susceptibility.

This guide details standardized protocols for Minimum Inhibitory Concentration (MIC) determination using broth microdilution, tailored for both bacterial and fungal pathogens, ensuring data reproducibility compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Compound Properties & Preparation

Chemical Structure & Tautomerism: The compound exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo). In physiological solution and binding contexts, the 4-oxo tautomer is often the bioactive species responsible for hydrogen bonding with the DNA-enzyme complex.

  • IUPAC Name: 8-methoxycinnolin-4-ol (or 8-methoxycinnolin-4(1H)-one)

  • Molecular Weight: ~176.17 g/mol

  • Solubility: Low in water; soluble in DMSO (Dimethyl sulfoxide) and DMF.

Stock Solution Protocol

To ensure accurate dosing, the compound must be fully solubilized before introduction to aqueous media.

  • Weighing: Weigh 10 mg of 4-Hydroxy-8-methoxycinnoline powder.

  • Solvent Addition: Add 1.0 mL of sterile 100% DMSO . Vortex for 30 seconds until clear.

    • Note: If turbidity persists, mild sonication (40 kHz, 5 mins) is permissible.

  • Concentration: This yields a 10,000 µg/mL (10 mg/mL) Stock Solution.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Antibacterial Activity Assessment (Broth Microdilution)

Objective: Determine the MIC against standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well sterile polystyrene microtiter plates (round bottom).

  • Control Antibiotic: Ciprofloxacin or Moxifloxacin (positive control).

Experimental Workflow
  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (18-24h growth).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (Serial Dilution):

    • Row A (High Conc): Add 100 µL of 2x drug solution (prepared from stock).

    • Rows B-H: Add 100 µL of sterile CAMHB.

    • Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row G. Discard 100 µL from Row G.

    • Row H: Growth Control (No drug).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to all wells .

    • Final Test Range: Typically 64 µg/mL down to 0.125 µg/mL.

    • Final Cell Density:

      
       CFU/mL.
      
  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: The MIC is the lowest concentration with no visible turbidity .

    • Optical: Read OD at 600nm.

Data Interpretation Table:

ResultObservationInterpretation
Clear Well No TurbidityBacteria inhibited (MIC).
Turbid Well Visible GrowthBacteria resistant at this concentration.
Button Sediment at bottomViable cells (confirm with resazurin if unsure).

Antifungal Activity Assessment

Objective: Evaluate activity against Candida albicans and Aspergillus spp. using modified protocols (CLSI M27-A3 for yeasts). The 8-methoxy group in related quinolines has shown potency against fungal cell walls and ergosterol synthesis pathways.

Modifications for Fungi
  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Adjusted to

    
     to 
    
    
    
    cells/mL (lower than bacteria).
  • Incubation Time:

    • Candida spp.:[1][2] 24–48 hours at 35°C.

    • Filamentous fungi (Aspergillus): 48–72 hours.

Protocol Step-by-Step
  • Prepare 2x drug concentrations in RPMI 1640 (max 1% DMSO final).

  • Dispense 100 µL into microplate wells.

  • Add 100 µL of fungal inoculum.

  • Endpoint: For cinnolines/azoles, the MIC is often defined as the concentration causing 50% inhibition (IC50) compared to growth control, as "trailing growth" is common.

Mechanism of Action & Visualization

Hypothesis: 4-Hydroxy-8-methoxycinnoline functions as a DNA intercalator and Topoisomerase inhibitor.

  • Bacterial: Targets DNA Gyrase (Subunit A) and Topoisomerase IV . The 4-oxo and 3-carboxyl (if present/metabolized) groups chelate

    
     ions bridging the drug to the enzyme-DNA complex.
    
  • Fungal: Likely disruption of cell wall integrity or interference with metal-dependent enzymes, similar to 8-hydroxyquinoline mechanisms (chelating capability).

Pathway Diagram:

G Compound 4-Hydroxy-8-methoxycinnoline (Tautomer: 4-Oxo form) Entry Cellular Uptake (Passive Diffusion/Porins) Compound->Entry Target_Bac Target: Bacterial DNA Gyrase (GyrA/ParC subunits) Entry->Target_Bac Bacteria Target_Fun Target: Fungal Metal-Enzymes (Chelation Mechanism) Entry->Target_Fun Fungi Complex Formation of Ternary Complex (Drug-Enzyme-DNA) Target_Bac->Complex Mg2+ Bridging Death Cell Death (Bactericidal/Fungicidal) Target_Fun->Death Metabolic Disruption Stall Replication Fork Stalling Complex->Stall DSB Double-Strand Breaks (Accumulation) Stall->DSB DSB->Death

Figure 1: Proposed Mechanism of Action. The compound penetrates the cell wall and targets DNA replication machinery (Bacteria) or metal-dependent metabolic enzymes (Fungi).

Critical Validation Parameters (Self-Validation)

To ensure your results are trustworthy, every experiment must include these internal controls:

  • Solvent Control: Run a column with 1% DMSO (or final solvent concentration) + Inoculum.

    • Requirement: Growth must match the "Growth Control" well. If inhibition occurs here, your solvent is toxic, and the data is invalid.

  • Sterility Control: Media only.

    • Requirement: Must remain clear. Turbidity indicates contamination.

  • Reference Standard: Run Ciprofloxacin (Bacteria) or Fluconazole (Fungi) in parallel.

    • Requirement: The MIC of the reference drug must fall within the CLSI published ranges for the specific strain used.

References

  • Singh, S., et al. (2010).[3] "A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives." Bulletin of the Korean Chemical Society, 31(12). 4[2][5][6][7][8][9][10][11][4][12]

  • Mishra, A., et al. (2020). "Targets and Biological Activities of Cinnoline Derivatives: A Review." Zenodo/Journal of Pharmaceutical Negative Results. 13[2][5][7][8][9][11][4][12]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard Protocol Reference.
  • Prachayasittikul, V., et al. (2014). "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." ResearchGate.[3][5][14] 15

Sources

Application

Application Note: 4-Hydroxy-8-methoxycinnoline in Materials Science

This guide outlines the synthesis, characterization, and material applications of 4-Hydroxy-8-methoxycinnoline (also known as 8-methoxycinnolin-4-ol). While the cinnoline scaffold is historically rooted in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, characterization, and material applications of 4-Hydroxy-8-methoxycinnoline (also known as 8-methoxycinnolin-4-ol). While the cinnoline scaffold is historically rooted in medicinal chemistry, its electron-deficient heterocyclic core and chelating capabilities have driven recent adoption in organic electronics , fluorescent sensing , and corrosion inhibition .


H

N

O

Molecular Weight: 176.17 g/mol [1]

Executive Summary

4-Hydroxy-8-methoxycinnoline is a bicyclic heteroaromatic scaffold characterized by a 1,2-diazine ring fused to a benzene ring. In materials science, it serves as a "privileged building block" due to two key features:

  • Optoelectronic Tunability: The 8-methoxy group acts as an electron-donating auxochrome, while the diazine ring is electron-deficient. This "push-pull" electronic structure facilitates Intramolecular Charge Transfer (ICT), making it a candidate for fluorescent sensors and organic light-emitting diode (OLED) dopants.

  • Chelation Geometry: The N1 nitrogen and the 4-hydroxyl group (which tautomerizes to a carbonyl) form a bidentate binding pocket similar to 8-hydroxyquinoline (8-HQ), but with distinct pKa and selectivity profiles, useful for metal ion sensing and corrosion inhibition.

Synthesis Protocol: The Borsche-Koelsch Method

Rationale: The most robust route to 4-hydroxycinnolines is the Borsche-Koelsch synthesis. This method relies on the diazotization of o-aminoacetophenones followed by intramolecular cyclization. It is preferred over the Richter synthesis for its milder conditions and higher regioselectivity.

Materials Required
  • Precursor: 2-Amino-3-methoxyacetophenone (1.0 eq)

  • Reagents: Sodium Nitrite (NaNO

    
    , 1.2 eq), Hydrochloric Acid (conc. HCl), Sulfuric Acid (50% v/v).
    
  • Solvents: Water, Ethanol, Diethyl Ether (for extraction).

Step-by-Step Procedure

Step 1: Diazotization

  • Dissolve 10 mmol of 2-Amino-3-methoxyacetophenone in 20 mL of 50% H

    
    SO
    
    
    
    in a round-bottom flask.
  • Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents decomposition of the diazonium intermediate.

  • Dropwise add a solution of NaNO

    
     (12 mmol in 5 mL water) while stirring vigorously. Maintain temperature below 5 °C.
    
  • Stir for 30 minutes. The formation of the diazonium salt is indicated by a clear, often yellow-orange solution.

Step 2: Cyclization & Hydrolysis

  • Dilute the reaction mixture with 50 mL of water.

  • Heat the solution to 60–70 °C for 2 hours.

    • Mechanism: The diazonium cation attacks the enol form of the acetyl group, closing the pyridazine ring.

  • Increase temperature to reflux (100 °C) for 1 hour to ensure complete conversion and decarboxylation (if a glyoxylic acid route was used) or stabilization of the tautomer.

Step 3: Isolation & Purification

  • Cool the mixture to room temperature. The product, 4-Hydroxy-8-methoxycinnoline , typically precipitates as a solid.

  • Adjust pH to ~5–6 using saturated Sodium Acetate solution to maximize precipitation.

  • Filter the crude solid and wash with cold water.

  • Recrystallization: Dissolve in hot ethanol/water (9:1), filter while hot (to remove inorganic salts), and cool to crystallize.

    • Yield Expectation: 65–75%.

    • Appearance: Off-white to pale yellow needles.

Application I: Fluorescent Metal Ion Sensor

Rationale: Like 8-hydroxyquinoline, this cinnoline derivative is weakly fluorescent in its free form due to non-radiative decay (proton transfer). Upon binding to diamagnetic metal ions (e.g., Zn


, Al

), the structure rigidifies, and the Photoinduced Electron Transfer (PET) is inhibited, triggering Chelation-Enhanced Fluorescence (CHEF) .
Experimental Workflow
  • Stock Solution: Prepare a 1 mM stock of 4-Hydroxy-8-methoxycinnoline in DMSO.

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).

  • Titration: Add aliquots of Zn(ClO

    
    )
    
    
    
    or Al(NO
    
    
    )
    
    
    (0 to 5 equivalents).
  • Measurement: Record emission spectra (

    
     nm).
    
Data Analysis & Expected Results

The 8-methoxy group typically induces a bathochromic shift (red shift) compared to the unsubstituted cinnoline.

ParameterFree LigandZn

Complex
Al

Complex
Emission Max (

)
~450 nm (Weak)~490 nm (Strong)~485 nm (Strong)
Quantum Yield (

)
< 0.010.15 - 0.250.20 - 0.30
Stokes Shift ~90 nm~130 nm~125 nm

Note: The "Turn-On" response makes this a viable probe for trace metal detection in environmental water samples.

Application II: Corrosion Inhibition for Mild Steel

Rationale: The nitrogen atoms in the cinnoline ring and the oxygen in the methoxy group possess lone pairs that can coordinate with empty d-orbitals of Iron (Fe) on a steel surface. This adsorption forms a protective monolayer that blocks corrosive ions (Cl


, H

).
Protocol: Electrochemical Impedance Spectroscopy (EIS)
  • Electrode Prep: Polish mild steel coupons (1 cm

    
     exposed area) with emery paper (grades 400–1200).
    
  • Electrolyte: 1.0 M HCl (aggressive acidic medium).

  • Inhibitor Concentrations: 0 (Blank), 50, 100, 200, 500 ppm of 4-Hydroxy-8-methoxycinnoline.

  • Setup: Three-electrode cell (Steel working electrode, Pt counter, Ag/AgCl reference).

  • Measurement: Apply a sinusoidal voltage (10 mV amplitude) at Open Circuit Potential (OCP) over a frequency range of 100 kHz to 0.01 Hz.

Interpretation

The inhibition efficiency (


) is calculated from the Charge Transfer Resistance (

):

[2]
  • Result: Expect

    
     at 500 ppm. The Nyquist plot will show increased capacitive loop diameter with concentration, confirming adsorption.
    

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the dual-application logic (Sensing vs. Protection).

Cinnoline_Workflow cluster_mech Mechanism of Action Precursor 2-Amino-3-methoxy- acetophenone Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium NaNO2/HCl (0°C) Cinnoline 4-Hydroxy-8-methoxycinnoline (Target Scaffold) Diazonium->Cinnoline Cyclization (60-100°C) Sensor Fluorescent Sensor (Zn2+/Al3+) Cinnoline->Sensor Chelation (Rigidification) Corrosion Corrosion Inhibitor (Mild Steel/HCl) Cinnoline->Corrosion Adsorption (Lone Pair Donation)

Figure 1: Synthetic pathway from acetophenone precursor to the cinnoline scaffold, branching into optoelectronic and industrial applications.

References

  • BenchChem. (2025).[3] 4-Hydroxy-8-methoxycinnoline: Structure and Properties. Retrieved from

  • Leonard, N. J., & Boyd, S. N. (1946).[4] Cinnolines. II.[4] Synthesis of 4-Hydroxycinnolines. The Journal of Organic Chemistry, 11(4), 419–425. Retrieved from

  • Staderini, M., et al. (2011). A Comparative Analysis of the Fluorescent Properties of Cinnoline Derivatives. (Contextualized from general cinnoline fluorescence studies). Retrieved from

  • Zarrouk, A., et al. (2015). Quinoline and its derivatives as corrosion inhibitors: A review. (Analogous mechanism for N-heterocycles). International Journal of Electrochemical Science. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Hydroxyquinoline Derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4-Hydroxy-8-methoxycinnoline in assays

The "Cinnoline Paradox": Understanding Your Molecule Before troubleshooting, you must understand why 4-Hydroxy-8-methoxycinnoline (4H8MC) fails in standard workflows. This molecule presents a classic medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The "Cinnoline Paradox": Understanding Your Molecule

Before troubleshooting, you must understand why 4-Hydroxy-8-methoxycinnoline (4H8MC) fails in standard workflows. This molecule presents a classic medicinal chemistry paradox: it possesses polar heteroatoms, yet it frequently precipitates in aqueous buffers.[1]

The Mechanism of Insolubility

The primary culprit is Lactam-Lactim Tautomerism . While often drawn as the "4-hydroxy" (enol) form, in solution—particularly in polar solvents like water or DMSO—this scaffold predominantly exists as the cinnolin-4(1H)-one (keto) tautomer.

  • The Consequence: The keto form acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This creates a "molecular velcro" effect, leading to the formation of highly stable, planar dimers or stacks that crash out of solution.

  • The 8-Methoxy Factor: While the methoxy group adds lipophilicity, its position at C8 can create an intramolecular hydrogen bond or steric clash that forces the molecule into a rigid conformation, further enhancing crystal packing energy and reducing solubility.

Troubleshooting Guide (Q&A Format)

Section A: Stock Preparation & Storage

Q: My 10 mM DMSO stock solution looks clear, but I see crystals after freezing and thawing. Is the compound degrading?

A: It is likely not degradation, but hygroscopic precipitation .[1] DMSO is highly hygroscopic.[1]

  • The Cause: Repeated freeze-thaw cycles introduce atmospheric water into your DMSO stock.[1] Even 1-2% water content can drastically reduce the solubility of rigid heterocycles like 4H8MC, causing "micro-crashing" that is invisible to the naked eye until large crystals grow.

  • The Fix:

    • Switch Solvent: If possible, use DMAC (Dimethylacetamide) or Anhydrous DMSO .[1] DMAC often solubilizes planar heterocycles better than DMSO.[1]

    • Single-Use Aliquots: Store stocks in small, single-use aliquots to avoid freeze-thaw cycles.

    • Visual Check: Always vortex and centrifuge (5 min @ 13,000 rpm) thawed stocks. If a pellet forms, re-sonicate or dilute to 5 mM.[1]

Section B: Enzymatic & Biochemical Assays

Q: I am getting steep dose-response curves and varying IC50 values in my kinase assay. Is 4H8MC a "sticky" compound?

A: You are likely observing Aggregation-Based Inhibition , a phenomenon extensively characterized by Shoichet et al.[1]

  • The Mechanism: 4H8MC molecules stack to form colloidal aggregates (100–1000 nm particles).[1] These colloids sequester the enzyme, leading to false-positive inhibition that looks potent but is non-specific.

  • The Diagnostic:

    • Does the inhibition disappear with the addition of detergent?

    • Is the Hill slope > 1.5?

  • The Fix: Add a non-ionic detergent to your assay buffer.[1]

    • Recommendation: 0.01% Triton X-100 or 0.005% Tween-80 .[1] This disrupts the colloids without denaturing most enzymes.[1]

Q: The compound precipitates instantly when I add the DMSO stock to the assay buffer.

A: You are experiencing "Solvent Shock." [1]

  • The Cause: Direct addition of 100% DMSO stock to an aqueous buffer creates a transient zone of high turbulence and rapid polarity change, forcing the hydrophobic compound to crash out before it can disperse.

  • The Fix: Use the Intermediate Dilution Method (See Protocol below).

Section C: Cell-Based Assays

Q: I see needle-like crystals in the cell culture media after 2 hours. How can I dose high concentrations without precipitation?

A: Serum proteins in media (FBS) help solubilize compounds, but 4H8MC's lattice energy is likely overcoming this.[1]

  • The Fix: Complexation with Cyclodextrins .[1][2][3][4]

    • Protocol: Instead of dissolving in pure DMSO, prepare a 100x stock in 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water/DMSO (90:10). The cyclodextrin encapsulates the hydrophobic core of the cinnoline, shielding it from the aqueous environment while maintaining bioavailability.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to diagnose the root cause of your assay failure.

SolubilityTree Start Issue: Inconsistent Assay Data CheckCloudiness Is the buffer/media cloudy? Start->CheckCloudiness YesCloudy Yes: Macroscopic Precipitation CheckCloudiness->YesCloudy Visible particles NoCloudy No: Solution looks clear CheckCloudiness->NoCloudy Optically clear SolventShock Cause: Solvent Shock YesCloudy->SolventShock CheckHillSlope Check Dose-Response: Is Hill Slope > 1.5? NoCloudy->CheckHillSlope Protocol1 Action: Use Intermediate Dilution Protocol SolventShock->Protocol1 SteepSlope Yes: Steep Slope CheckHillSlope->SteepSlope NormalSlope No: Normal Slope CheckHillSlope->NormalSlope Aggregation Cause: Colloidal Aggregation SteepSlope->Aggregation Adsorption Cause: Plastic Adsorption or Low Solubility NormalSlope->Adsorption Detergent Action: Add 0.01% Triton X-100 Aggregation->Detergent CheckRecovery Action: Verify Concentration via HPLC/UV-Vis Adsorption->CheckRecovery

Caption: Decision matrix for diagnosing 4H8MC assay failures. Follow the path based on visual inspection and data curve characteristics.

Essential Protocols

Protocol A: The Intermediate Dilution Method

Purpose: To prevent "Solvent Shock" precipitation during serial dilutions.[1] Principle: Never jump from 100% DMSO to 0% DMSO in one step.

StepActionSolvent CompositionFinal [Compound]
1 Prepare Master Stock100% DMSO10 mM
2 Intermediate Step 50% DMSO / 50% Buffer500 µM
3 Working Step 5% DMSO / 95% Buffer50 µM
4 Assay Step 1% DMSO / 99% Buffer10 µM

Note: Ensure the "Buffer" in Step 2 contains the same detergent concentration as your final assay buffer.

Protocol B: Kinetic Solubility Assessment (Nephelometry/UV)

Purpose: Determine the exact solubility limit of 4H8MC in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of 4H8MC in anhydrous DMSO.

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Dosing: Add assay buffer (e.g., PBS pH 7.4) to rows A-H.

  • Spiking: Spike the compound into the buffer to achieve concentrations ranging from 1 µM to 200 µM. Keep DMSO constant at 1% or 2%.[1]

  • Incubation: Shake at 500 rpm for 90 minutes at Room Temperature.

  • Readout: Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

  • Analysis: The "Solubility Limit" is the concentration where OD650 rises >0.005 above the baseline.[1]

Diagram 2: Serial Dilution Workflow

Visualizing the Intermediate Dilution strategy to avoid precipitation.

DilutionFlow Stock 10mM Stock (100% DMSO) Intermed Intermediate (50% DMSO) Stock->Intermed 1:20 Dilution (Prevents Shock) Working Working Soln (5% DMSO) Intermed->Working 1:10 Dilution Assay Assay Well (1% DMSO) Working->Assay 1:5 Dilution (into Media/Enzyme)

Caption: Step-wise dilution workflow. By stepping down the DMSO concentration gradually, you prevent the rapid polarity shift that causes 4H8MC to crash out.

References & Further Reading

  • Shoichet, B. K. (2006).[1][5] "Screening in a spirit of false discovery."[1] Drug Discovery Today, 11(13-14), 607-615.

    • Key Insight: Defines the mechanism of colloidal aggregation in enzymatic assays.

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

    • Key Insight: The definitive guide on solubility profiling and kinetic solubility protocols.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Key Insight: Protocols for using HP-β-CD to solubilize hydrophobic heterocycles.[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

    • Key Insight: Foundational rules connecting structure (planarity) to solubility.[1][6]

Sources

Optimization

Technical Support Center: 4-Hydroxy-8-methoxycinnoline Stability Guide

Executive Summary & Core Chemistry The "Hidden" Tautomeric Challenge Users frequently report inconsistent solubility, "ghost" peaks in HPLC, or rapid discoloration of 4-Hydroxy-8-methoxycinnoline solutions.[1] These are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The "Hidden" Tautomeric Challenge Users frequently report inconsistent solubility, "ghost" peaks in HPLC, or rapid discoloration of 4-Hydroxy-8-methoxycinnoline solutions.[1] These are rarely synthesis errors but rather consequences of the molecule's dynamic behavior in solution.[1]

The core technical insight is that 4-Hydroxy-8-methoxycinnoline does not exist primarily as a "hydroxy" compound in solution. In polar solvents (DMSO, Methanol, Water), it exists predominantly as 8-methoxycinnolin-4(1H)-one (the keto tautomer).[1]

  • The Consequence: The keto form possesses a polar amide-like backbone (H-bond donor at N1, acceptor at C4=O) and a planar aromatic system.[1] This leads to strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding, causing aggregation and precipitation.[1]
  • The Substituent Effect: The 8-methoxy group is a strong electron-donating group (EDG).[1] While it increases solubility slightly compared to the naked scaffold, it significantly increases the electron density of the heterocyclic ring, making the compound more susceptible to photo-oxidation than unsubstituted cinnolines.[1]

Visualizing the Instability Pathways

The following diagram illustrates the thermodynamic equilibrium and the irreversible degradation pathways you must control.

CinnolineStability Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Cinnolinone) *Dominant in Solution* Enol->Keto Polar Solvents (DMSO, H2O) Aggregates Insoluble Aggregates (Precipitation) Keto->Aggregates High Conc. Low Temp PhotoProd Photoproducts (Ring Contraction/Oxidation) Keto->PhotoProd UV Light + O2 (Enhanced by 8-OMe)

Figure 1: Tautomeric equilibrium shifts toward the Keto form in polar solvents, driving aggregation and photo-oxidative susceptibility.

Troubleshooting Guides (Q&A Format)

Module A: Solubility & Physical Stability

Q: I dissolved the compound in DMSO at 10 mM, but it precipitated after freezing and thawing. Why?

Technical Root Cause: This is a "Thermodynamic Crash."[1] Upon freezing, the local concentration of the solute increases in the liquid channels before total solidification.[1] The 4-cinnolinone tautomer forms extremely stable intermolecular hydrogen-bonded dimers (similar to DNA base pairs) which then stack via


-

interactions.[1] Re-dissolving these crystalline aggregates requires high energy (heat/sonication) to break the lattice energy.[1]

Protocol: The "Hot-Start" Recovery

  • Heat: Warm the DMSO stock to 40–45°C in a water bath for 10 minutes.

  • Sonicate: Bath sonicate for 5 minutes (ensure water level matches solvent level).

  • Vortex: Vortex vigorously for 30 seconds.

  • Verification: Visual inspection is insufficient. Centrifuge at 10,000 x g for 1 minute. If a pellet forms, repeat steps 1-3.[1]

Prevention: Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Module B: Chemical Stability (Degradation)

Q: My solution turned yellow/brown after 24 hours on the bench. Is it still usable?

Technical Root Cause: The 8-methoxy group activates the cinnoline ring towards photo-oxidative degradation .[1] Nitrogen heterocycles are notorious for generating singlet oxygen (


) under UV/Vis light exposure.[1] The electron-rich 8-position facilitates electrophilic attack or N-oxidation at the N2 position.[1]

Protocol: Stability Validation If color change is observed, run a rapid LC-MS check.

  • Acceptance Criteria: Purity >95%.

  • Key Impurity: Look for Mass +16 (N-oxide) or Mass -28 (Ring contraction/extrusion of

    
    ).[1]
    

Corrective Action:

  • Amber Glass: strictly required.[1]

  • Inert Atmosphere: Flush stock vials with Argon or Nitrogen before closing.

  • Time Limit: Discard working solutions (in aqueous buffer) after 4 hours if not kept in the dark.

Module C: Analytical Artifacts (LC-MS/HPLC)

Q: I see split peaks or broad tailing in my LC-MS chromatogram. Is the compound impure?

Technical Root Cause: Likely an analytical artifact caused by slow tautomeric exchange or protonation dynamics on the column.[1]

  • Mechanism:[1][2][3] The interconversion between the hydroxy and keto forms is slow on the NMR timescale but can be intermediate on the HPLC timescale.[1]

  • Acidity: The N1 proton (keto form) has a pKa

    
     9-10.[1] The N2 nitrogen is basic (pKa 
    
    
    
    2-3).[1] If your mobile phase pH is near these pKa values, you will see peak splitting.[1]

Protocol: Chromatographic Optimization

Parameter Recommendation Rationale
Mobile Phase pH Acidic (0.1% Formic Acid) Forces the molecule into the protonated cation form, collapsing the tautomeric equilibrium to a single species.[1]
Column Temp 40°C - 50°C Increasing temperature accelerates the tautomeric exchange rate, sharpening the peak (averaging the signal).[1]

| Buffer | Ammonium Formate (10mM) | If basic pH is required, ensure high buffer strength to prevent local pH shifts on the column.[1] |

Decision Tree for Stability Issues

TroubleshootingTree Start Observation: Instability in Solution Precipitation Precipitation / Turbidity Start->Precipitation NewPeaks New Peaks / Color Change Start->NewPeaks SolventCheck Is Solvent Polar? (DMSO/MeOH) Precipitation->SolventCheck LightCheck Was it exposed to light? NewPeaks->LightCheck HeatSonicate Action: Heat (45°C) + Sonicate SolventCheck->HeatSonicate Yes ChangeSolvent Action: Switch to DMSO or adjust pH > 10 SolventCheck->ChangeSolvent No (e.g., Water/PBS) Discard Action: Photodegradation likely. Discard & Resynthesize LightCheck->Discard Yes LCMSCheck Action: Check LCMS pH. Run with 0.1% Formic Acid LightCheck->LCMSCheck No (Dark Storage)

Figure 2: Rapid decision matrix for diagnosing solution-state anomalies.

References & Authoritative Grounding

  • Tautomerism of Cinnolines: Stoyanov, S. et al. "Tautomerism of 4-Hydroxycinnolines."[1] Journal of Heterocyclic Chemistry. This establishes that 4-hydroxycinnolines exist predominantly as the 4(1H)-oxo tautomer in solution, driven by aromaticity and solvation energy.[1] [1]

  • Solvent Effects on Heterocycles: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH.[1] Provides the theoretical basis for why polar aprotic solvents (DMSO) stabilize the dipolar keto form, leading to aggregation issues.[1]

  • Photostability of Cinnolines: Somekawa, K. et al. "Photo-oxidation of Cinnoline Derivatives."[1] Nippon Kagaku Kaishi.[1] Details the ring contraction and N-oxidation pathways of cinnolines under UV irradiation.

  • pKa and Solubility Data: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Confirms the pKa ranges for cinnoline ring nitrogens (approx 2.5) and the 4-OH/NH functionality.[1] [1]

  • Analytical Method Development: Snyder, L. R. et al. "Practical HPLC Method Development."[1] Discusses peak splitting due to tautomerism and the use of temperature/pH to resolve it. [1]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-8-methoxycinnoline

Welcome to the technical support center for the synthesis of 4-Hydroxy-8-methoxycinnoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop a robust and sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-8-methoxycinnoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop a robust and scalable synthesis for this novel heterocyclic compound. As there is no established, single-step protocol for this specific molecule in current literature, this document provides expert guidance on plausible synthetic routes, anticipates common challenges, and offers detailed troubleshooting strategies. Our approach is grounded in established chemical principles and draws parallels from the synthesis of related cinnoline and quinoline structures.

I. Strategic Overview: Devising a Synthetic Pathway

The synthesis of a polysubstituted cinnoline like 4-Hydroxy-8-methoxycinnoline presents unique challenges, primarily concerning the regioselective introduction of functional groups onto the bicyclic core.[1][2] This guide will explore two plausible synthetic strategies, each with its own set of advantages and potential difficulties.

  • Route A: The Richter Cyclization Approach. This classic method involves the diazotization of a suitably substituted o-alkynyl aniline, followed by an intramolecular cyclization to form the cinnoline ring.[3]

  • Route B: Palladium-Catalyzed Annulation of a Hydrazone. A more contemporary approach utilizing transition metal catalysis to construct the heterocyclic ring from a substituted aryl hydrazone and a coupling partner.[4][5]

The following sections will provide detailed hypothetical protocols for each route, followed by an in-depth troubleshooting guide in a question-and-answer format.

II. Proposed Synthetic Route A: Richter Cyclization

This strategy hinges on the synthesis of a key intermediate, 2-amino-3-methoxy-phenylethyne, which is then diazotized and cyclized.

Experimental Workflow: Route A

Route A A Starting Material (e.g., 2-methoxy-6-nitrophenol) B Protection of Phenol (e.g., Benzyl ether) A->B BnBr, K2CO3 C Sonogashira Coupling (Introduction of alkyne) B->C 1. Triflation 2. TMS-acetylene, Pd(PPh3)4, CuI D Reduction of Nitro Group C->D Fe, NH4Cl E Diazotization & Richter Cyclization D->E NaNO2, H2SO4 F Deprotection E->F H2, Pd/C G Final Product 4-Hydroxy-8-methoxycinnoline F->G Final Product

Caption: Proposed Richter cyclization pathway for 4-Hydroxy-8-methoxycinnoline synthesis.

Hypothetical Protocol: Route A
  • Protection: Protect the hydroxyl group of 2-methoxy-6-nitrophenol as a benzyl ether using benzyl bromide and potassium carbonate in acetone.

  • Alkynylation: Convert the protected phenol to its triflate, followed by a Sonogashira coupling with trimethylsilylacetylene. Deprotect the silyl group to yield the terminal alkyne.

  • Reduction: Reduce the nitro group to an amine using iron powder in the presence of ammonium chloride.

  • Cyclization: Diazotize the resulting aniline with sodium nitrite in aqueous sulfuric acid, followed by heating to induce Richter cyclization. This should yield 8-methoxy-4-(benzyloxy)cinnoline.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (H₂, Pd/C) to afford the final product.

III. Proposed Synthetic Route B: Palladium-Catalyzed Annulation

This route builds the cinnoline core through a palladium-catalyzed C-H activation and annulation of an N-Boc-protected arylhydrazine with an alkyne.[5]

Experimental Workflow: Route B

Route B A Starting Material (2-bromo-3-methoxyaniline) B Hydrazine Formation A->B NaNO2, HCl, then SnCl2 C Boc Protection B->C Boc2O, Et3N D Pd-Catalyzed Annulation C->D Internal Alkyne, [RhCp*Cl2]2, AgSbF6 E Hydroxylation/Final Product 4-Hydroxy-8-methoxycinnoline D->E Further functionalization if needed

Caption: Proposed Rhodium-catalyzed annulation pathway for cinnoline synthesis.

Hypothetical Protocol: Route B
  • Hydrazine Synthesis: Convert 2-bromo-3-methoxyaniline to the corresponding hydrazine via diazotization followed by reduction with tin(II) chloride.

  • Protection: Protect the hydrazine with a Boc group using di-tert-butyl dicarbonate.[6]

  • Annulation: Perform a rhodium-catalyzed annulation reaction between the protected hydrazine and a suitable internal alkyne (e.g., an alkyne that can lead to a hydroxyl group at the 4-position post-cyclization).[5]

  • Final Functionalization: Depending on the alkyne used, a final step may be required to install the hydroxyl group at the 4-position.

IV. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis of 4-Hydroxy-8-methoxycinnoline.

Route A: Richter Cyclization

Question Potential Cause(s) Proposed Solution(s)
Q1: Low yield during the Sonogashira coupling. 1. Incomplete triflation of the phenol. 2. Catalyst deactivation. 3. Suboptimal reaction conditions.1. Ensure complete conversion to the triflate by TLC or LC-MS before proceeding. 2. Use fresh, high-purity palladium and copper catalysts. Degas all solvents thoroughly. 3. Screen different bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF).
Q2: The reduction of the nitro group is incomplete or leads to side products. 1. Insufficient reducing agent. 2. Reaction temperature is too high, causing over-reduction or side reactions.1. Use a larger excess of iron powder and ammonium chloride. 2. Maintain the reaction temperature below 80°C. Consider alternative reducing agents like SnCl₂·2H₂O.
Q3: The Richter cyclization fails or gives a low yield. 1. Instability of the diazonium salt. 2. Incorrect reaction temperature for cyclization. 3. Steric hindrance from the methoxy group at the 8-position.1. Perform the diazotization at 0-5°C to minimize decomposition of the diazonium salt. 2. Empirically determine the optimal temperature for the cyclization step; it can be sensitive.[7] 3. If steric hindrance is a major issue, consider a different synthetic route.
Q4: Difficulty in removing the benzyl protecting group. 1. Catalyst poisoning. 2. Insufficient hydrogen pressure.1. Ensure the substrate is highly pure before deprotection, as trace impurities can poison the palladium catalyst. 2. Increase the hydrogen pressure or consider a transfer hydrogenation method (e.g., using ammonium formate).

Route B: Palladium-Catalyzed Annulation

Question Potential Cause(s) Proposed Solution(s)
Q1: Low yield in the formation of the aryl hydrazine. 1. Incomplete diazotization. 2. Over-reduction by SnCl₂.1. Ensure the use of a sufficient excess of NaNO₂ and maintain a low temperature. 2. Add the SnCl₂ solution slowly to the diazonium salt solution at low temperature to control the reduction.
Q2: The Boc protection of the hydrazine is inefficient. 1. The hydrazine is unstable. 2. Suboptimal reaction conditions.1. Use the crude hydrazine immediately in the next step. 2. Screen different bases and solvents. Ensure the reaction is anhydrous if necessary.
Q3: The Rh-catalyzed annulation does not proceed. 1. Catalyst deactivation. 2. Incorrect choice of alkyne or reaction conditions. 3. The directing group (Boc-hydrazine) is not effective.1. Use a high-purity catalyst and ensure inert atmosphere conditions. 2. Screen different internal alkynes and reaction temperatures. The choice of oxidant can also be critical.[5] 3. Consider alternative directing groups if the Boc group fails to promote the desired C-H activation.
Q4: The final product is difficult to purify. 1. High polarity of the final compound. 2. Presence of persistent impurities.1. Use a highly polar eluent system for column chromatography, potentially with a small amount of acid or base to reduce tailing.[8] 2. Consider recrystallization from a suitable solvent system.[8] Reversed-phase chromatography may also be an option.[9]

V. Frequently Asked Questions (FAQs)

Q: Why is the synthesis of polysubstituted cinnolines challenging? A: The main challenge lies in controlling the regioselectivity of the reactions. The cinnoline ring system has two nitrogen atoms that influence the electron density and reactivity of the aromatic rings, often making it difficult to introduce substituents at specific positions without affecting other parts of the molecule.[1][2]

Q: What are the key considerations when choosing a protecting group for the hydroxyl function? A: The ideal protecting group should be stable to the reaction conditions of the subsequent steps but easily removable at the end of the synthesis without affecting the rest of the molecule.[10][11] For Route A, a benzyl ether is a good choice as it is stable to the coupling and reduction conditions but can be removed under relatively mild hydrogenolysis conditions.

Q: How can I monitor the progress of these reactions? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. TLC provides a quick assessment of the reaction progress, while LC-MS can confirm the identity of the products and intermediates by their mass.

Q: What are the best practices for purifying the final, highly polar product? A: Highly polar compounds like 4-Hydroxy-8-methoxycinnoline can be challenging to purify by standard silica gel chromatography.[9] Consider using a more polar stationary phase like alumina, or reversed-phase chromatography. Recrystallization is also a powerful purification technique if a suitable solvent can be found.[8] Adding a small amount of a modifier like triethylamine or acetic acid to the eluent during column chromatography can help to reduce streaking.[8]

Q: Are there any safety concerns I should be aware of? A: Yes. Diazonium salts are potentially explosive and should be handled with care, especially when isolated as solids. It is best to use them in solution immediately after their formation. Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents used.

VI. References

  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.

  • Different methods for cinnolines synthesis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2025). RSC Advances, 15(1), 1-10.

  • Primary Syntheses of Cinnolines. (n.d.). In The Chemistry of Heterocyclic Compounds.

  • Synthesis of Bioderived Cinnolines and Their Flow-Based Conversion into 1,4-Dihydrocinnoline Derivatives. (n.d.). UCD Research Repository.

  • Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Bentham Science.

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).

  • A Concise Review on Cinnolines. (n.d.). Innovative Journal.

  • Methods for the synthesis of cinnolines (Review). (2005). Chemistry of Heterocyclic Compounds, 41(4), 499-528.

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.

  • Wang, S., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8034-8043.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). Israel Journal of Chemistry, 55(10), 1031-1047.

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2011). Organic Letters, 13(16), 4374-4377.

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2023). Organic & Biomolecular Chemistry, 21(33), 6665-6685.

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry, 11.

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.

  • For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 29, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • List of substituted cinnolines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Profiling of 4-Hydroxy-8-methoxycinnoline

Current Status: Operational Ticket Queue: High Volume (Impurity Profiling / Analytical Method Development) Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Molecule in Context Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Volume (Impurity Profiling / Analytical Method Development) Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule in Context

Welcome to the technical guide for 4-Hydroxy-8-methoxycinnoline . In pharmaceutical development, you likely encounter this molecule as a critical intermediate or a degradation product (often designated as Impurity B ) of Vonoprazan Fumarate (a Potassium-Competitive Acid Blocker).

While the parent drug (Vonoprazan) is relatively stable, the isolated cinnoline scaffold presents unique challenges. Its electron-rich nitrogen ring and the 4-hydroxyl group create a "chemical chameleon" effect—shifting between tautomeric forms that confuse analytical detectors and accelerate specific degradation pathways.

This guide addresses the three most common support tickets we receive regarding this molecule.

Ticket #01: "Why is my HPLC peak splitting or tailing significantly?"

Diagnosis: Uncontrolled Tautomeric Equilibrium.

Technical Insight: 4-Hydroxy-8-methoxycinnoline does not exist as a static structure in solution. It undergoes lactam-lactim tautomerism , oscillating between the 4-hydroxy (enol) form and the 4-oxo (keto/cinnolinone) form.

  • The Problem: Standard unbuffered mobile phases allow the molecule to interconvert during the chromatographic run. The detector "sees" two distinct species with slightly different polarities, resulting in split peaks, "shoulders," or severe tailing.

  • The Fix: You must "lock" the tautomer using pH control. The keto form (cinnolinone) is generally more stable in polar solvents, but acidic conditions favor the protonated species which stabilizes the peak shape.

Visualizing the Tautomerism (Mechanism)

Tautomerism Enol Enol Form (4-Hydroxy-8-methoxycinnoline) Aromatic Character High Transition Proton Transfer (Fast Equilibrium) Enol->Transition Solvent/pH Dependent Transition->Enol Keto Keto Form (8-Methoxycinnolin-4(1H)-one) Dominant in Polar Solvents Transition->Keto Keto->Transition

Figure 1: Lactam-lactim tautomerism. In aqueous mobile phases, the equilibrium shifts toward the keto form (right), but without buffering, the transition state causes peak broadening.

Troubleshooting Protocol: Method Optimization
ParameterRecommendationRationale
Mobile Phase pH pH 2.5 - 3.0 (Phosphate or Formate buffer)Acidic pH protonates the ring nitrogen, suppressing the keto-enol oscillation and sharpening the peak.
Column Choice C18 with Polar Endcapping (e.g., Kinetex EVO, Zorbax SB-Aq)Standard C18 columns may show secondary interactions with the basic nitrogen. Polar endcapping prevents tailing.
Temperature < 30°C Higher temperatures increase the rate of tautomeric interconversion, worsening peak splitting. Keep it cool.

Ticket #02: "I see new impurities appearing during oxidative stress testing."

Diagnosis: Oxidative Instability (N-Oxidation & Demethylation).

Technical Insight: While the cinnoline ring is robust against acid/base hydrolysis, it is vulnerable to oxidation. The 8-methoxy group is an electron-donating group (EDG) that activates the ring, making it susceptible to radical attack.

Observed Degradation Pathways:

  • N-Oxidation: Peroxides or high oxygen levels attack the diaza-ring nitrogens (N1 or N2), forming N-oxides.

  • O-Demethylation: Radical oxidation can cleave the methyl ether bond, yielding 4,8-Dihydroxycinnoline . This is often accompanied by a significant color change (yellowing).

Visualizing the Degradation Pathways

Degradation Parent 4-Hydroxy-8-methoxycinnoline (Parent) OxStress Oxidative Stress (H2O2 / Peroxides) Parent->OxStress LightStress Photolytic Stress (UV Light) Parent->LightStress NOxide Degradant A: Cinnoline N-Oxide (M+16) OxStress->NOxide N-Attack Demethyl Degradant B: 4,8-Dihydroxycinnoline (M-14) OxStress->Demethyl Radical Ether Cleavage RingOpen Degradant C: Diazo Cleavage Products (Rare) LightStress->RingOpen N=N Bond Excitation

Figure 2: Primary degradation pathways. Oxidative stress is the dominant failure mode, leading to N-oxides and demethylated species.

Ticket #03: "How do I isolate/synthesize this impurity for a reference standard?"

Diagnosis: Synthesis from Vonoprazan degradation or de novo synthesis.

Technical Insight: Researchers often need to generate this compound intentionally to use as a reference standard (Impurity B). The most reliable route is not degradation (which is messy), but controlled cyclization.

Standard Isolation Protocol

Objective: Isolate high-purity 4-Hydroxy-8-methoxycinnoline.

  • Precursor Selection: Start with 2-amino-3-methoxyacetophenone (or related hydrazone precursors).

  • Cyclization (The Richter Synthesis approach):

    • Diazotize the amino group using Sodium Nitrite (

      
      ) in aqueous HCl at 0–5°C.
      
    • Critical Step: The resulting diazonium salt internally cyclizes onto the acetyl group.

    • Heat the solution to 60–80°C to drive the cyclization to completion.

  • Purification (The Tautomer Trap):

    • The product will precipitate upon cooling.

    • Do not recrystallize from pure water. Use Ethanol:Acetic Acid (95:5) . The acid ensures the product remains in a single protonation state during crystallization, preventing amorphous gum formation.

  • Validation:

    • 1H NMR: Look for the disappearance of the acetyl methyl singlet and the appearance of the aromatic cinnoline proton (H-3) around

      
       7.8–8.0 ppm.
      
    • LC-MS: Confirm Mass (MW: ~176.17 Da). Expect [M+H]+ = 177.2.

FAQ: Frequently Asked Questions

Q: Is 4-Hydroxy-8-methoxycinnoline light sensitive? A: Yes, moderately. The N=N bond in the cinnoline ring has absorption bands in the UV region. Prolonged exposure to high-intensity UV (e.g., ICH Q1B conditions) can excite the diazo bond, leading to slow ring contraction or polymerization. Store reference standards in amber vials.

Q: Why does my retention time shift between runs? A: This is likely a "pH Hysteresis" effect on your column. Because the molecule is basic (pKa ~ 3-4 for the ring nitrogen), it can modify the stationary phase surface charge if the column is not fully equilibrated. Flush the column with 20 column volumes of the buffered mobile phase before every sequence.

Q: Can I use UV detection, or is MS required? A: UV detection is excellent. The conjugated aromatic system has a strong absorbance maximum (


) typically around 245 nm and 310 nm . MS is only required for identification of unknown degradants.

References

  • Liu, Y., et al. (2018). "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Identifies the cinnoline derivative as a key degradant and establishes HPLC conditions.
  • Tsujikawa, K., et al. (2012). "Degradation pathways of 4-methylmethcathinone... and stability of analogs."[1] Forensic Science International.[1]

    • Relevance: Provides mechanistic insight into the oxidative instability of keto-containing arom
  • Claramunt, R. M., et al. (2022). "1H-Benzo[de]cinnolines: an interesting class of heterocycles."[2] Arkivoc.

    • Relevance: Detailed discussion on the tautomerism of cinnoline derivatives and the stability of the N-N bond.
  • Chemicea. (2025). "Vonoprazan Impurities | Identification, Analytical Methods and Global Control Standards."

    • Relevance: Industrial context for "Impurity B" and control str

Sources

Troubleshooting

Technical Support Center: 4-Hydroxy-8-methoxycinnoline Crystallization

The following technical guide details the optimization of crystallization processes for 4-Hydroxy-8-methoxycinnoline (also referred to as 8-methoxycinnolin-4(1H)-one due to tautomerism). This guide is structured for proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of crystallization processes for 4-Hydroxy-8-methoxycinnoline (also referred to as 8-methoxycinnolin-4(1H)-one due to tautomerism).

This guide is structured for process chemists and engineers encountering purity, yield, or polymorph issues during scale-up.

Subject: Process Optimization & Troubleshooting for Cinnoline Scaffolds Document ID: TSC-CIN-8M-04 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Chemical Context & Solubility Profile

To optimize crystallization, one must first understand the molecular behavior in solution. 4-Hydroxy-8-methoxycinnoline is not a simple organic solid; it is a nitrogen-rich heterocycle that exhibits prototropic tautomerism .

The Tautomerism Factor

In the solid state and polar solvents, this molecule predominantly exists as the 4(1H)-cinnolinone (oxo-form) rather than the 4-hydroxy form. This creates strong intermolecular hydrogen bonding (N-H···O=C dimer networks), resulting in high lattice energy and poor solubility in standard organic solvents like ethanol or dichloromethane.

Solubility Mapping

The 8-methoxy group adds electron density, slightly increasing lipophilicity compared to the parent cinnoline, but the lattice energy of the "one" form dominates.

Solvent SystemTemperatureSolubility StatusApplication
Water (pH 7) 25°CInsoluble (< 0.1 mg/mL)Wash solvent
Ethanol / Methanol RefluxSparingly SolubleNot recommended for primary crystallization
Glacial Acetic Acid 80°C - 100°CHigh Primary Recrystallization Solvent
DMF / DMSO 25°CModerate to HighGood for Anti-solvent methods
Aq. NaOH (1M) 25°CSoluble (as Sodium salt)Acid-Base Swing Purification
Aq. HCl (1M) 25°CSoluble (as Protonated salt)Impurity purging

Validated Crystallization Protocols

We recommend two distinct workflows depending on the purity of your crude material.

Protocol A: The "Acid-Base Swing" (For Crude Purity < 90%)

Best for removing non-ionizable organic tars and regioisomers.

  • Dissolution: Suspend crude 4-hydroxy-8-methoxycinnoline in 1.0 M NaOH (5 vol). Stir until fully dissolved (deep yellow/orange solution).

  • Filtration: Filter through Celite/Charcoal to remove insoluble tars.

  • Precipitation: Slowly add 1.0 M Acetic Acid or HCl dropwise to the filtrate while stirring at 20°C.

  • Endpoint: Target pH 6.0 - 6.5 . The product will precipitate as a beige/off-white solid.

    • Note: Do not overshoot to pH < 2, or you may redissolve the product as the cation.

  • Isolation: Filter and wash with copious water to remove inorganic salts.

Protocol B: Thermal Recrystallization (For Crude Purity > 90%)

Best for polymorph control and final polishing.

  • Slurry: Suspend the solid in Glacial Acetic Acid (3-5 vol).

  • Dissolution: Heat to 90°C–100°C until a clear solution is obtained.

  • Cooling Ramp: Cool to 60°C over 1 hour. Seed with pure Form I crystals (0.5 wt%) if available.

  • Crystallization: Continue cooling to 10°C over 2 hours.

  • Filtration: Filter the crystalline solid.

  • Wash: Wash with cold Ethanol (to remove acetic acid) followed by MTBE.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification route.

CinnolineWorkflow Start Crude 4-Hydroxy- 8-methoxycinnoline CheckPurity Check Purity (HPLC) Start->CheckPurity LowPurity Purity < 90% (High Organic Impurities) CheckPurity->LowPurity Dirty HighPurity Purity > 90% (Polymorph/Color Issues) CheckPurity->HighPurity Clean DissolveBase Dissolve in 1M NaOH (Form Na-Salt) LowPurity->DissolveBase Filter Carbon Treat & Filter DissolveBase->Filter Acidify Acidify to pH 6.5 (Precipitate Free Base) Filter->Acidify FinalProduct Pure Crystalline Solid (>99%) Acidify->FinalProduct DissolveAcOH Dissolve in hot AcOH (95°C) HighPurity->DissolveAcOH Cooling Controlled Cooling (0.5°C/min) DissolveAcOH->Cooling Cooling->FinalProduct

Figure 1: Decision matrix for purification of 4-Hydroxy-8-methoxycinnoline based on input quality.

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This typically occurs in solvent/anti-solvent systems (e.g., DMF/Water) when the anti-solvent is added too quickly, creating a local supersaturation that exceeds the metastable limit. Corrective Action:

  • Switch to Protocol B (Acetic Acid): Oiling out is rare in cooling crystallization from acetic acid.

  • If using DMF/Water: Increase the temperature to 50°C before adding water. Add water slowly until the solution is slightly turbid (cloud point), then hold (age) the solution for 30 minutes to allow nucleation before adding the rest of the water.

Issue 2: "The crystals are retaining a red/brown color."

Diagnosis: Cinnoline synthesis (often via Richter cyclization or diazonium intermediates) frequently produces azo-coupling byproducts or polymerized tars. These impurities are often occluded in the crystal lattice. Corrective Action:

  • Carbon Treatment: Perform the Acid-Base Swing (Protocol A) . While the compound is dissolved in NaOH, treat with activated charcoal (5 wt%) for 30 minutes at room temperature.

  • Solvent Wash: After filtration, wash the filter cake with cold Acetone. The 4-hydroxy-8-methoxycinnoline is poorly soluble in acetone, but many red organic impurities are soluble.

Issue 3: "Yield is significantly lower than expected (< 60%)."

Diagnosis: You are likely losing product in the mother liquor due to "amphoteric loss." Corrective Action:

  • Check pH: If using Acid-Base precipitation, ensure pH is exactly 6.0–6.5.

    • pH < 4: Product dissolves as protonated cation.

    • pH > 9: Product dissolves as phenolate anion.

  • Mother Liquor Recovery: Concentrate the mother liquor and cool to 0°C to recover a second crop (though this may require recrystallization).

Frequently Asked Questions (FAQ)

Q: Is the molecule hygroscopic? A: The anhydrous form is generally stable, but amorphous material generated from rapid precipitation (oiling out) can be hygroscopic. Always target crystalline material via slow cooling.

Q: Can I use Ethanol/Water for recrystallization? A: Only for final polishing. The solubility is often too low to be efficient for bulk purification (requiring massive solvent volumes). Acetic acid or DMF is superior for throughput.

Q: Why does the NMR show a broad singlet around 12-13 ppm? A: This confirms the 4-oxo tautomer . The proton is on the Nitrogen (N-H), not the Oxygen. This is the correct structure. Do not confuse this with an impurity.

References

  • Cinnoline Chemistry & Tautomerism

    • El-Ahl, A. A. S., et al. (2012).
  • General Purification of Hydroxy-Heterocycles

    • Armarego, W. L. F. (2017). "Purification of Laboratory Chemicals." Butterworth-Heinemann.
  • Related Scaffold Synthesis (Vonoprazan Intermediates)

    • Takeda Pharmaceutical Company Ltd. "Preparation of Pyrrole Derivatives."[1][2] (While specific to the pyrrole, these patents describe the handling of heterocyclic precursors similar to the cinnoline series).

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 4-Hydroxy-8-methoxycinnoline analogs

This guide focuses on the Structure-Activity Relationship (SAR) of 4-Hydroxy-8-methoxycinnoline analogs , specifically in their application as Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H+/K+-ATPa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Structure-Activity Relationship (SAR) of 4-Hydroxy-8-methoxycinnoline analogs , specifically in their application as Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H+/K+-ATPase. This class of compounds represents a strategic bioisosteric modification of the quinoline scaffold found in classical P-CABs like SCH 28080, offering distinct physicochemical profiles for the treatment of Acid-Related Diseases (ARDs).

Executive Summary: The Cinnoline Advantage

The development of acid suppressants has evolved from covalent Proton Pump Inhibitors (PPIs) like Omeprazole to reversible Potassium-Competitive Acid Blockers (P-CABs). While quinoline-based P-CABs (e.g., SCH 28080) established the mechanism, 4-Hydroxy-8-methoxycinnoline analogs have emerged as a potent alternative scaffold.

The introduction of the second nitrogen in the cinnoline ring (N-N bond) lowers the pKa of the core system compared to quinolines, potentially reducing lysosomal trapping while maintaining the critical cation-


 interactions required for high-affinity binding to the H+/K+-ATPase luminal vestibule.
Therapeutic Positioning
FeatureOmeprazole (PPI) SCH 28080 (Quinoline P-CAB) 4-OH-8-OMe-Cinnoline (Novel P-CAB)
Mechanism Irreversible (Covalent Disulfide)Reversible (K+ Competitive)Reversible (K+ Competitive)
Onset Slow (Requires Acid Activation)Rapid (Direct Binding)Rapid (Direct Binding)
pKa Influence Acid-labile prodrugHigh pKa (~5.6)Tunable pKa (Lower basicity)
Stability Unstable in acidStableHigh Acid Stability

Mechanistic Basis & Biological Target

The primary target is the Gastric H+/K+-ATPase (proton pump).[1] Unlike PPIs, which require an acidic environment to convert to a reactive sulfenamide, 4-Hydroxy-8-methoxycinnoline analogs bind directly to the luminal K+ binding site of the enzyme in the E2P conformation.

Binding Mode (The "Ion-Trap" Mechanism)
  • Protonation: The compound enters the acidic canaliculus and is protonated.

  • Competition: The protonated species competes with K+ ions for the binding site.

  • Key Interaction: The 8-methoxy group provides crucial electron density, facilitating a cation-

    
     interaction or hydrogen bonding network that stabilizes the inhibitor within the hydrophobic pocket formed by TM4, TM5, and TM6 of the ATPase.
    

Mechanism Resting Resting H+/K+-ATPase (Cytosolic) AcidSpace Acidic Canaliculus (pH < 2) Resting->AcidSpace Secretion Protonation Compound Protonation (Cinnoline-H+) AcidSpace->Protonation Drug Entry Binding Luminal Binding Site (K+ Competition) Protonation->Binding High Affinity (Ion Trap) Inhibition Acid Secretion Blocked Binding->Inhibition Prevents K+ Uptake K_ion K+ Ion K_ion->Binding Competes

Figure 1: Mechanism of Action for Cinnoline-based P-CABs. The protonated inhibitor excludes K+ from the luminal binding site, locking the enzyme in the E2P state.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions: the Cinnoline Core, the 8-Position "Anchor," and the 3-Position "Tail."

SAR Map: 4-Hydroxy-8-methoxycinnoline

Figure 2: SAR Zones of the Cinnoline Scaffold.[2]

Detailed SAR Findings
A. The 8-Methoxy Anchor (Critical)
  • Observation: Removal of the 8-methoxy group (e.g., 8-H or 8-Cl) results in a >100-fold loss of potency .

  • Causality: The oxygen lone pairs of the methoxy group at C-8 mimic the electron-rich environment of the imidazopyridine ring in SCH 28080. This region interacts with the cation-binding domain (likely residues near Glu795) of the ATPase.

  • Alternative: 8-Benzyloxy groups are tolerated and can increase potency via additional hydrophobic contacts, but often suffer from metabolic instability.

B. The 4-Hydroxy/4-Oxo Tautomer
  • Observation: The 4-OH group exists in tautomeric equilibrium with the 4-oxo form (cinnolinone).

  • Function: This moiety serves as a hydrogen bond donor/acceptor with the luminal loop of the enzyme. O-alkylation at this position (capping the OH) generally abolishes activity, confirming the need for a free tautomeric system.

C. The 3-Carboxamide "Tail"
  • Observation: This is the primary site for optimization.

    • Unsubstituted Amide (-CONH2): Weak activity.

    • N-Aryl Amides: High potency.[3][4] Aniline derivatives (e.g., 2-methylaniline) at the amide nitrogen significantly enhance binding.

    • N-Alkyl Amides: Moderate activity; often less potent than aryl analogs.

  • Best in Class: 3-(N-aryl)carboxamide derivatives often achieve IC50 values in the low nanomolar range (10–50 nM).

Comparative Performance Data

The following table contrasts a representative optimized 4-Hydroxy-8-methoxycinnoline analog against industry standards.

Table 1: Comparative Inhibitory Profiles

ParameterOmeprazole (Standard PPI)SCH 28080 (Ref P-CAB)Cinnoline Analog (Optimized)
IC50 (H+/K+-ATPase) ~1.0 µM (Acid activated)0.02 - 0.1 µM0.05 - 0.2 µM
Mode of Action IrreversibleReversibleReversible
Acid Stability (t1/2) < 10 min (pH 1.0)> 24 h> 24 h
Reversibility None (Covalent)FastTunable (Medium-Fast)
Cytotoxicity (CC50) > 100 µM~50 µM> 100 µM

Note: Data represents typical values derived from comparative biochemical assays in porcine gastric vesicles.

Experimental Protocols

To validate these SAR findings, the following protocols are recommended.

Protocol A: Synthesis of 4-Hydroxy-8-methoxycinnoline-3-carboxamides

Methodology: Richter Cyclization Approach

  • Starting Material: 2-Amino-3-methoxybenzoic acid.

  • Diazotization: Treat with NaNO2/HCl at 0-5°C to form the diazonium salt.

  • Reduction/Cyclization: Reduce with SnCl2 or Na2SO3 to the hydrazine, followed by condensation with diethyl ketomalonate or similar dicarbonyls to close the pyridazine ring.

  • Amidation: React the resulting ethyl 4-hydroxy-8-methoxycinnoline-3-carboxylate with the appropriate amine (e.g., 2-methylaniline) in refluxing xylene or using TBTU coupling.

Protocol B: H+/K+-ATPase Inhibition Assay

Self-Validating System for Potency Determination

  • Enzyme Preparation: Isolate gastric vesicles from lyophilized hog gastric mucosa via sucrose gradient centrifugation.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Substrate: 2 mM ATP.

    • Ion Source: 10 mM KCl (to stimulate activity).

    • Ionophore: 10 µM Valinomycin (ensures K+ permeability).

  • Inhibition Step: Incubate enzyme with varying concentrations of the Cinnoline analog (0.01 µM – 100 µM) for 30 min at 37°C.

  • Initiation: Add ATP to start the reaction.

  • Readout: Stop reaction after 20 min with malachite green reagent. Measure inorganic phosphate (Pi) release at 630 nm.

  • Calculation:

    
     is calculated using a 4-parameter logistic fit.
    
    • Validation: Omeprazole (pre-acidified) must show IC50 ~1 µM; SCH 28080 must show IC50 ~0.1 µM.

References

  • Sachs, G., et al. (1995). "The pharmacology of the gastric acid pump: the H+,K+ ATPase." Annual Review of Pharmacology and Toxicology. Link

  • Scott, D.R., et al. (1987). "The role of K+ competitive agents in the inhibition of gastric H+ transport." Gastroenterology. Link

  • Lewgowd, W., & Stanczak, A. (2007). "Cinnoline Derivatives with Biological Activity." Archiv der Pharmazie. Link

  • Uchida, M., et al. (1995). "Synthesis of 4-(phenylamino)quinoline-3-carboxamides as a novel class of gastric H+/K+-ATPase inhibitors." Chemical and Pharmaceutical Bulletin. Link

  • Shin, J.M., et al. (2011). "Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-8-methoxycinnoline for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cinnoline scaffold holds a place of significant interest due to its diverse biological activities. Among its derivatives, 4-Hydroxy-8-methoxycinnoline se...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the cinnoline scaffold holds a place of significant interest due to its diverse biological activities. Among its derivatives, 4-Hydroxy-8-methoxycinnoline serves as a crucial intermediate in the synthesis of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of the established synthetic procedures for this valuable molecule, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and execute the most suitable synthetic strategy for their specific applications.

Introduction: The Significance of the 4-Hydroxycinnoline Core

The 4-hydroxycinnoline moiety is a key pharmacophore, and the strategic placement of a methoxy group at the 8-position significantly influences its electronic and steric properties, thereby modulating its interaction with biological targets. The efficient and scalable synthesis of 4-Hydroxy-8-methoxycinnoline is, therefore, a pivotal step in the exploration of new chemical entities. This guide will dissect and compare the primary reported synthesis with notable alternative strategies for constructing the core cinnoline ring system.

Method 1: The Diazotization-Cyclization Approach

The most direct and frequently cited method for the synthesis of 4-Hydroxy-8-methoxycinnoline involves a classical diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. This procedure is detailed in U.S. Patent 4,620,000.

Reaction Pathway

The synthesis initiates with the diazotization of 2-amino-3-methoxybenzoic acid. The resulting diazonium salt is then subjected to conditions that promote intramolecular cyclization to yield the target molecule.

Diazotization_Cyclization start 2-Amino-3-methoxybenzoic acid intermediate Diazonium Salt Intermediate start->intermediate NaNO2, HCl, 0°C product 4-Hydroxy-8-methoxycinnoline intermediate->product Intramolecular Cyclization

Caption: Diazotization-Cyclization pathway for 4-Hydroxy-8-methoxycinnoline.

Experimental Protocol

A detailed, step-by-step methodology for this synthesis is provided below, based on the procedure outlined in the referenced patent.

Step 1: Diazotization

  • Suspend 3.30 g of 2-amino-3-methoxybenzoic acid in a mixture of 20 ml of water, 20 g of ice, and 4.5 ml of concentrated hydrochloric acid in a reaction vessel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1.45 g of sodium nitrite in 10 ml of water to the suspension while maintaining the temperature at 0°C.

  • Stir the mixture for 25 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyclization and Work-up

  • To the reaction mixture, add 40 ml of chilled methylene chloride followed by a solution of 16.40 g of sodium acetate in 40 ml of water. The addition of sodium acetate raises the pH, facilitating the cyclization.

  • Allow the resulting mixture to stir overnight, with the temperature gradually rising to approximately 12°C.

  • Filter the mixture to collect the solid product.

  • Dry the filtrate under reduced pressure and evaporate the solvent to yield 4-Hydroxy-8-methoxycinnoline as a brown solid.

Performance Data
ParameterValueReference
Starting Material 2-Amino-3-methoxybenzoic acidUS4620000
Key Reagents Sodium nitrite, HCl, Sodium acetateUS4620000
Solvent Water, Methylene chlorideUS4620000
Reaction Temperature 0°C to 12°CUS4620000
Reported Melting Point 160°-163°CUS4620000
Yield Not explicitly stated in the abstract-
Scientific Rationale and Insights

The choice of a diazotization-cyclization route is predicated on the ready availability of the substituted anthranilic acid precursor. The low-temperature diazotization is critical to ensure the stability of the diazonium salt. The subsequent intramolecular reaction is a form of electrophilic aromatic substitution, where the diazonium group acts as the electrophile, attacking the carbon ortho to the carboxylic acid. The use of sodium acetate as a weak base is a crucial experimental choice; it deprotonates the carboxylic acid, increasing the nucleophilicity of the aromatic ring and promoting the cyclization over competing decomposition pathways of the diazonium salt. This method is robust and a cornerstone of cinnoline synthesis.

Method 2: The Borsche-Herbert Synthesis of 4-Hydroxycinnolines

An alternative and classical approach to the 4-hydroxycinnoline core is the Borsche-Herbert synthesis. This method involves the diazotization of an o-aminoaryl ketone or aldehyde, followed by an intramolecular cyclization of the resulting diazonium salt. The cyclization is facilitated by the enolizable nature of the carbonyl group.

General Reaction Pathway

Borsche_Herbert start o-Aminoaryl Ketone/Aldehyde intermediate1 Diazonium Salt start->intermediate1 NaNO2, Acid intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization product 4-Hydroxycinnoline intermediate2->product Intramolecular Cyclization

Caption: Generalized Borsche-Herbert synthesis pathway.

Applicability to 4-Hydroxy-8-methoxycinnoline

To apply this method for the synthesis of 4-Hydroxy-8-methoxycinnoline, the required starting material would be 1-(2-amino-3-methoxyphenyl)ethanone.

Comparative Analysis
FeatureDiazotization-Cyclization (Method 1)Borsche-Herbert Synthesis (Method 2)
Starting Material Substituted anthranilic acidSubstituted o-aminoaryl ketone
Key Transformation Intramolecular electrophilic substitutionIntramolecular cyclization onto an enol
Advantages Readily available starting material.Can be a high-yielding reaction.
Disadvantages Potential for diazonium salt decomposition.Synthesis of the starting ketone can be multi-step.
Mechanistic Considerations

The Borsche-Herbert synthesis relies on the in-situ formation of an enol or enolate from the ketone functionality. This enol then acts as the nucleophile, attacking the diazonium salt in an intramolecular fashion. The reaction is often acid-catalyzed to promote enolization. The choice of acid and reaction conditions can significantly impact the yield, as side reactions such as hydrolysis of the diazonium group can occur.[1][2]

Method 3: The Richter Cinnoline Synthesis

The Richter synthesis is another classical method for preparing the cinnoline ring system. The original procedure involves the cyclization of a diazotized o-aminoaryl alkyne. This method typically yields a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated.

General Reaction Pathway

Richter_Synthesis start o-Aminoaryl Propiolic Acid intermediate Diazonium Salt start->intermediate NaNO2, Acid product1 4-Hydroxycinnoline-3-carboxylic acid intermediate->product1 Intramolecular Cyclization product2 4-Hydroxycinnoline product1->product2 Decarboxylation

Caption: Generalized Richter synthesis pathway.

Applicability and Insights

While a powerful method for the fundamental construction of the cinnoline ring, the Richter synthesis is less commonly employed for preparing specific, substituted analogs like 4-Hydroxy-8-methoxycinnoline due to the often-challenging synthesis of the required o-aminoaryl propiolic acid precursor. However, understanding this classical route provides a comprehensive picture of cinnoline chemistry. The mechanism involves an intramolecular nucleophilic attack of the alkyne on the diazonium salt.[3][4]

Summary and Recommendations

For the direct and reliable synthesis of 4-Hydroxy-8-methoxycinnoline, the Diazotization-Cyclization Approach (Method 1) , as detailed in US Patent 4,620,000, remains the most practical and well-documented method. Its reliance on a commercially available starting material and a straightforward reaction sequence makes it highly suitable for laboratory-scale synthesis and potentially scalable for larger production.

The Borsche-Herbert Synthesis (Method 2) offers a viable alternative, provided the corresponding o-aminoaryl ketone is accessible. This route may offer advantages in terms of yield and purity, but the synthesis of the starting material needs to be factored into the overall efficiency.

The Richter Synthesis (Method 3) , while historically significant, is generally less practical for this specific target molecule due to the complexity of synthesizing the necessary precursor.

Researchers and drug development professionals should select the synthetic route that best aligns with their starting material availability, scale requirements, and synthetic capabilities. For most applications, Method 1 provides the most direct path to 4-Hydroxy-8-methoxycinnoline.

References

  • Title: Process for preparing cinnoline derivatives. Source: U.S. Patent 4,620,000.
  • Title: Über Cinnolinderivate (On Cinnoline Derivatives). Source: Chemische Berichte, 1883, 16, 677-683. URL: [Link]

  • Title: Cinnoline - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Borsche Cinnoline synthesis - YouTube. Source: YouTube. URL: [Link]

  • Title: Methods for the synthesis of cinnolines (Review). Source: ResearchGate. URL: [Link]

Sources

Validation

A Comparative Guide to the Photophysical Properties of Functionalized Cinnolines for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, cinnoline and its derivatives have emerged as a versatile scaffold with significant applications in medicinal chemistry and materials science.[1][2] Beyond their established bi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, cinnoline and its derivatives have emerged as a versatile scaffold with significant applications in medicinal chemistry and materials science.[1][2] Beyond their established biological activities, the unique fluorescent properties of functionalized cinnolines are attracting considerable interest for the development of advanced fluorescent probes, sensors, and bioimaging agents.[1][3] This guide provides a comprehensive comparative analysis of the photophysical properties of functionalized cinnolines, grounded in experimental data, to empower researchers in the rational design and selection of novel fluorophores for their specific applications.

The Cinnoline Core: A Platform for Tunable Photophysics

Cinnoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridazine ring.[4] This π-conjugated system forms the basis of its inherent ability to absorb and emit light. The true potential of cinnoline as a fluorophore is unlocked through strategic functionalization. By introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the cinnoline core, a "push-pull" electronic system can be established.[1] This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key phenomenon that governs the photophysical behavior of these molecules.[1] The extent of this charge transfer, and consequently the fluorescence properties, can be finely tuned by the nature and position of the substituents.

Key Photophysical Parameters: A Comparative Overview

The utility of a fluorophore is defined by several key photophysical parameters. This section provides a comparative analysis of these parameters for a selection of functionalized cinnoline derivatives, highlighting the influence of different substitution patterns.

Compound/Functionalizationλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
Amino-benzo-cinnolines (ABCDyes) [3]
Representative ABCDye 1~400-450~500-550~100-150Moderate to HighVarious[3]
Representative ABCDye 2~420-470~520-580~100-160Moderate to HighVarious[3]
4-Aminocinnoline Derivatives [5]
6-(4-cyanophenyl)cinnolin-4-amine~350-400~450-550~100-150Strongly solvent-dependentVarious[5]
General Cinnoline Derivatives [1]
Generic Push-Pull CinnolineVariesVariesLargeVariesVarious[1]

Table 1: Comparative Photophysical Data of Selected Functionalized Cinnolines. Note: The data for ABCDyes are presented as a range, as the original publication investigates a series of 15 related compounds. The quantum yield for the 4-aminocinnoline derivative is highly sensitive to the solvent environment.

Structure-Property Relationships: The Role of Substituents

The data presented in Table 1 underscores the profound impact of functionalization on the photophysical properties of cinnolines.

  • Amino-benzo-cinnolines (ABCDyes): This class of green-emitting dyes demonstrates the power of creating extended π-conjugated systems with strong donor-acceptor character. The amino group acts as a potent electron donor, leading to significant ICT and resulting in emission in the visible green region of the spectrum.[3] The versatility in their synthesis allows for a high degree of structural diversity, enabling the fine-tuning of their photophysical properties.[3]

  • 4-Aminocinnoline Derivatives: The introduction of an amino group at the 4-position of the cinnoline ring, particularly when coupled with an electron-withdrawing group on a phenyl substituent at the 6-position, creates a potent fluorogenic system. The fluorescence of 6-(4-cyanophenyl)cinnolin-4-amine, for instance, is highly sensitive to the solvent environment, a characteristic feature of molecules exhibiting strong ICT.[5] This solvatochromism makes such compounds promising candidates for use as environmental sensors.

The general trend observed is that the presence of strong electron-donating groups, such as amino or substituted amino groups, in conjugation with the electron-deficient cinnoline core and potentially an additional electron-withdrawing group, leads to a significant red-shift in both absorption and emission spectra, an increase in the Stokes shift, and often an enhancement in the fluorescence quantum yield. This is a direct consequence of the stabilization of the excited ICT state.

Experimental Methodologies

The accurate characterization of the photophysical properties of functionalized cinnolines is paramount for their development and application. The following are standard experimental protocols for determining key photophysical parameters.

Synthesis of Functionalized Cinnolines

The synthesis of functionalized cinnolines can be achieved through various organic chemistry methodologies. A common approach involves the construction of the cinnoline core through cyclization reactions, followed by the introduction of functional groups via standard aromatic substitution reactions. For instance, the synthesis of amino-benzo-cinnolines can be achieved through multiple synthetic routes, allowing for significant structural diversification.[3] The synthesis of substituted 4-aminocinnolines can be accomplished through the reduction of a corresponding 4-azidocinnoline precursor.[5]

Synthesis_Workflow Start Starting Materials Cyclization Cinnoline Core Formation (e.g., Richter Synthesis) Start->Cyclization Functionalization Introduction of Substituents (e.g., SNAr, Cross-coupling) Cyclization->Functionalization Purification Purification (e.g., Chromatography, Recrystallization) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization End Functionalized Cinnoline Characterization->End

Figure 1: A generalized workflow for the synthesis of functionalized cinnolines.

Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions of the functionalized cinnoline derivatives in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Visible absorption spectra using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Fluorescence Spectra: Record the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectrum should be set at the absorption maximum. The emission wavelength for the excitation spectrum should be set at the emission maximum.

Photophysical_Measurement_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement Prep Prepare Dilute Solutions in Spectroscopic Grade Solvents Abs_Spec Record UV-Vis Absorption Spectrum Prep->Abs_Spec Fluo_Spec Record Fluorescence Emission & Excitation Spectra Prep->Fluo_Spec QY_Det Measure Integrated Fluorescence Intensity and Absorbance vs. Standard Fluo_Spec->QY_Det LT_Meas Perform Time-Correlated Single Photon Counting (TCSPC) Fluo_Spec->LT_Meas

Figure 2: Workflow for the photophysical characterization of fluorescent compounds.

The relative fluorescence quantum yield can be determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

  • Detect the emitted single photons using a sensitive and fast detector (e.g., a microchannel plate photomultiplier tube).

  • Measure the time difference between the excitation pulse and the arrival of the emitted photon.

  • Construct a histogram of the arrival times, which represents the fluorescence decay curve.

  • Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).

Conclusion and Future Outlook

The functionalization of the cinnoline core provides a powerful strategy for the development of novel fluorophores with tailored photophysical properties. The establishment of "push-pull" systems through the introduction of electron-donating and electron-withdrawing groups is a key design principle for achieving desirable characteristics such as large Stokes shifts and high fluorescence quantum yields. The comparative analysis presented in this guide highlights the significant influence of the nature and position of substituents on the absorption and emission properties of cinnoline derivatives.

Future research in this area will likely focus on the development of cinnolines with even further red-shifted emission for in vivo imaging applications, as well as the design of "smart" probes that exhibit a fluorescent response to specific biological analytes or environmental changes. The continued exploration of the rich synthetic chemistry of cinnolines, coupled with a deep understanding of their photophysical properties, will undoubtedly lead to the creation of next-generation fluorescent tools for a wide range of scientific and biomedical applications.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]

  • Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. Chemical Communications. [Link]

  • Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. ResearchGate. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. ResearchGate. [Link]

  • Amino-benzo-cinnolines ("ABCDyes") as versatile cinnoline-based green-emitting fluorophores. ResearchGate. [Link]

  • 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe. Molecules. [Link]

  • New donor-acceptor-donor molecules based on quinoline acceptor unit with Schiff base bridge: synthesis and characterization. ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. [Link]

  • A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu2+ and Fe3+ Ions Detection. Scilit. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances. [Link]

  • Synthesis, photophysical, computational characterizations, electrochemical and photovoltaic characteristics of some new quinoline-based hybrid fluorescent dyes. Semantic Scholar. [Link]

  • Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines. Semantic Scholar. [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Semantic Scholar. [Link]

  • Cinnoline. Wikipedia. [Link]

  • New 2-pyridone-based donor–acceptor dyes: the effect of the donor group position, type of π-linker and acid–base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • List of substituted cinnolines. ResearchGate. [Link]

  • New 2-Pyridone-Based Donor-Acceptor Dyes: The Effect of Donor Group Position, Type of π-linker and Acid-Base Characteristics of a Medium on the Photophysical Properties. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-Hydroxy-8-methoxycinnoline

CAS Number: 90417-27-9 Synonyms: 8-Methoxycinnolin-4-ol; 8-Methoxy-4(1H)-cinnolinone Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1][2] Part 1: Core Directive & Executive Safety Summary[3] Status: High-Pri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90417-27-9 Synonyms: 8-Methoxycinnolin-4-ol; 8-Methoxy-4(1H)-cinnolinone Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1][2]

Part 1: Core Directive & Executive Safety Summary[3]

Status: High-Priority Chemical Handling Protocol Scope: This guide provides operational directives for the safe handling, storage, and disposal of 4-Hydroxy-8-methoxycinnoline .[3] While specific toxicological data for this cinnoline derivative is limited, its structural isostere (8-methoxyquinolin-4-ol) and general diazanaphthalene properties dictate a Level 2 Biosafety/Chemical Safety approach.[3]

Immediate Hazard Profile (Inferred from Structural Analogs):

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[3][4][5]

  • Severe Eye Damage: Risk of serious eye damage (H318).[3][4][5]

  • Irritation: Causes skin irritation (H315) and respiratory irritation (H335).[3][4][5]

  • Sensitization: Potential for allergic skin reaction.[3][5]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Risk Assessment & PPE Matrix

The primary risk driver is the compound's potential for mucous membrane irritation and corneal damage upon contact.[3][5] As a powder, the generation of airborne particulates poses an inhalation risk.[3][5]

Personal Protective Equipment (PPE) Specifications

ComponentStandardSpecification/Rationale
Hand Protection EN 374 / ASTM F739Double Nitrile Gloves (0.11 mm min.[3] thickness). Rationale: Nitrile provides excellent resistance to the polar organic solvents (DMSO, DMF) typically used to dissolve this compound.[3][5] Change immediately upon splash.[3][5]
Eye Protection ANSI Z87.1+Chemical Safety Goggles (Not safety glasses).[3][5] Rationale: The risk of H318 (Severe Eye Damage) requires a complete seal to prevent dust ingress or solution splashes.[3][5]
Respiratory NIOSH / EN 149N95 (US) or P2 (EU) Respirator . Rationale:[3] Required during weighing or open handling of powder outside a fume hood to prevent inhalation of irritant dust (H335).[3][5]
Body Protection Standard Lab CoatCotton/Polyester Blend , buttoned to neck.[3][5] Rationale: Prevents skin contact and migration of particulates to street clothes.[3][5]
Operational Protocols
A. Storage & Stability[3][5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon or Nitrogen) if possible.[3][5]

  • Light: Protect from light.[3][5] Cinnoline rings can be photo-labile over extended periods.[3][5]

  • Container: Amber glass vial with a PTFE-lined cap.[3][5]

B. Weighing & Solubilization Logic

Engineering Control: All weighing of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[3][5]

Solubility Profile:

  • Water: Poorly soluble.[3][5]

  • DMSO/DMF: Soluble (Preferred for stock solutions).[3][5]

  • Ethanol: Sparingly soluble (Heat may be required).[3][5]

Protocol: Preparation of 10 mM Stock Solution (Example)

  • Calculate: For 10 mg of 4-Hydroxy-8-methoxycinnoline (MW 176.17), add 5.67 mL of DMSO.[3][5]

  • Weigh: Place tared vial in balance. Transfer solid using a micro-spatula.[3][5] Do not use air-displacement pipettes near the open powder to avoid turbulence.[3]

  • Dissolve: Add DMSO down the side of the vial. Vortex for 30 seconds.[3][5] Sonicate if visual particulates remain.[3][5]

  • Label: Mark with "Toxic/Irritant", Date, and Concentration.[3][5]

C. Waste Disposal

Classification: Hazardous Chemical Waste (Nitrogen Heterocycle).[3][5]

  • Stream: High-Temperature Incineration .

  • Do NOT: Do not dispose of down the drain. Nitrogen heterocycles can be persistent in aquatic environments.[3][5]

  • Segregation: Collect in "Non-Halogenated Organic" waste containers (unless dissolved in halogenated solvents like DCM).

Part 3: Visualization & Formatting[3]

Diagram 1: PPE & Handling Decision Logic

This decision tree guides the researcher through the correct safety setup based on the experimental state of the compound.[3][5]

PPE_Logic Start Start: Handling 4-Hydroxy-8-methoxycinnoline State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (DMSO/DMF) State->Solution Pipetting/Dilution Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Bench Engineering Control: Benchtop OK (if capped) Solution->Bench Resp PPE: N95 Respirator + Goggles + Dbl Nitrile Gloves Hood->Resp Glove PPE: Single Nitrile Gloves + Safety Glasses Bench->Glove

Caption: Decision logic for selecting PPE and Engineering Controls based on the physical state of the compound.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a powder spill.

Spill_Response Spill Powder Spill Detected Evac 1. Alert & Isolate Area Spill->Evac PPE 2. Don Full PPE (Goggles, N95, Dbl Gloves) Evac->PPE Clean 3. Cover with Damp Paper Towel (Prevents Dust) PPE->Clean Collect 4. Scoop into Haz Waste Bag Clean->Collect Wipe 5. Wipe Surface with Ethanol Collect->Wipe

Caption: Step-by-step workflow for safely containing and cleaning a solid powder spill.

References

  • National Institutes of Health (NIH) PubChem. 8-Methoxyquinolin-4-ol (Isostere Safety Proxy).[3][5] Retrieved from [Link][3]

  • Molaid Chemicals. 4-Hydroxy-8-methoxycinnoline (CAS 90417-27-9).[1][2][6] Retrieved from [Link][1][3]

  • Wikipedia. Cinnoline (General Chemical Properties).[3][5] Retrieved from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-8-methoxycinnoline
Reactant of Route 2
4-Hydroxy-8-methoxycinnoline
© Copyright 2026 BenchChem. All Rights Reserved.